molecular formula C33H35F3N8O2 B15606238 HSND80

HSND80

Número de catálogo: B15606238
Peso molecular: 632.7 g/mol
Clave InChI: YTZHYVHFGWCGBW-ZRZAMGCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HSND80 is a useful research compound. Its molecular formula is C33H35F3N8O2 and its molecular weight is 632.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C33H35F3N8O2

Peso molecular

632.7 g/mol

Nombre IUPAC

5-[2-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]imidazo[1,2-b]pyridazin-3-yl]ethynyl]-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C33H35F3N8O2/c1-22-19-43(20-23(2)46-22)31-9-8-30-38-18-28(44(30)40-31)7-4-24-14-26(17-37-16-24)32(45)39-27-6-5-25(29(15-27)33(34,35)36)21-42-12-10-41(3)11-13-42/h5-6,8-9,14-18,22-23H,10-13,19-21H2,1-3H3,(H,39,45)/t22-,23+

Clave InChI

YTZHYVHFGWCGBW-ZRZAMGCNSA-N

Origen del producto

United States

Foundational & Exploratory

HSND80: A Technical Guide to a Novel Dual MNK/p70S6K Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic options for aggressive malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) remain limited, with significant rates of disease relapse.[1] The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) and the 70 kDa ribosomal protein S6 kinase (p70S6K) are key players in signaling pathways that promote tumor growth, proliferation, and survival.[1][2] Synergistically targeting these pathways with a single agent presents a promising therapeutic strategy.[2] HSND80, a morpholino nicotinamide (B372718) analog of ponatinib, has been identified as a potent, orally bioavailable dual inhibitor of MNK and p70S6K, demonstrating significant efficacy in preclinical models of breast and lung cancer.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects by concurrently inhibiting MNK1/2 and p70S6K. This dual inhibition leads to the downstream suppression of key proteins involved in protein translation and cell cycle progression.[1]

  • MNK Inhibition: By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of their primary target, the eukaryotic initiation factor 4E (eIF4E).[1] Phosphorylated eIF4E is a critical component of the eIF4F complex, which initiates cap-dependent mRNA translation of proteins involved in cell proliferation and survival.

  • p70S6K Inhibition: Inhibition of p70S6K by this compound prevents the phosphorylation of its downstream targets, including the 40S ribosomal protein S6 and the eukaryotic initiation factor 4B (eIF4B).[1] This disrupts ribosome biogenesis and further dampens protein synthesis.

Molecular dynamics simulations have provided insights into the binding of this compound to both MNK and p70S6K kinases, supporting its dual-targeting mechanism.[1] The combined effect of inhibiting these two pathways leads to G1 cell cycle arrest and a potent anti-proliferative effect in cancer cells.[3]

cluster_0 Upstream Signaling cluster_1 This compound Intervention cluster_2 Downstream Effects Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs PI3K/AKT/mTOR PI3K/AKT/mTOR RTKs->PI3K/AKT/mTOR Stress/Cytokines Stress/Cytokines MAPK Pathways Ras/Raf/MEK/ERK p38 MAPK Stress/Cytokines->MAPK Pathways MNK1/2 MNK1/2 MAPK Pathways->MNK1/2 p70S6K p70S6K PI3K/AKT/mTOR->p70S6K p-eIF4E p-eIF4E MNK1/2->p-eIF4E p-S6 p-S6 p70S6K->p-S6 p-eIF4B p-eIF4B p70S6K->p-eIF4B This compound This compound This compound->MNK1/2 This compound->p70S6K Cap-dependent\nTranslation Cap-dependent Translation p-eIF4E->Cap-dependent\nTranslation Ribosome\nBiogenesis Ribosome Biogenesis p-S6->Ribosome\nBiogenesis Translation\nInitiation Translation Initiation p-eIF4B->Translation\nInitiation Tumor Growth\n& Proliferation Tumor Growth & Proliferation Cap-dependent\nTranslation->Tumor Growth\n& Proliferation Ribosome\nBiogenesis->Tumor Growth\n& Proliferation Translation\nInitiation->Tumor Growth\n& Proliferation

Figure 1: this compound Mechanism of Action.

Data Presentation

Biochemical and Cellular Activity

This compound demonstrates potent activity at both the biochemical and cellular levels. Its binding affinity for MNK1 and MNK2, along with its inhibitory effects on a wide range of cancer cell lines, are summarized below.

Target Parameter Value Reference
MNK1Kd44 nM[3]
MNK2Kd4 nM[3]
MNK1Target Residence Time (τ)45 min[1][3]
MNK2Target Residence Time (τ)58 min[1][3]
Table 1: Biochemical Activity of this compound against MNK1/2.
Cell Line Cancer Type IC50 (nM) Reference
4T1TNBC0.93[3]
MDA-MB-231TNBC8.8[3]
MDA-MB-468TNBC18.3[3]
MCF-7Breast Cancer18.5[3]
T47DBreast Cancer84.2[3]
HOP-92NSCLC27[3]
NCI-H226NSCLC29.5[3]
NCI-H522NSCLC31.6[3]
EKVXNSCLC38[3]
NCI-H322MNSCLC57.5[3]
A549NSCLC79.4[3]
NCI-H23NSCLC107.2[3]
NCI-H460NSCLC107.2[3]
HOP-62NSCLC144.5[3]
KLN205NSCLC360[3]
Table 2: In Vitro Cell Growth Inhibition by this compound (72h treatment).
In Vivo Pharmacology

This compound exhibits favorable pharmacokinetic properties and demonstrates anti-tumor efficacy in a preclinical animal model.

Parameter Species Dose Value Reference
CmaxCD1 Mice10 mg/kg (p.o.)176 ng/mL[3]
TmaxCD1 Mice10 mg/kg (p.o.)2 h[3]
Plasma Conc. at 24hCD1 Mice10 mg/kg (p.o.)2.5 ng/mL[3]
EfficacyDBA/2 Mice (Syngeneic NSCLC)15 & 30 mg/kg (p.o.)Tumor Volume Reduction[1][3]
Table 3: In Vivo Pharmacokinetic and Efficacy Summary of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the referenced studies.

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies b1 Recombinant MNK1/2 & p70S6K b2 Kinase Activity Assay (e.g., ADP-Glo) b1->b2 b3 Determine Kd / IC50 b2->b3 c1 Cancer Cell Lines (TNBC, NSCLC) c2 Treat with this compound c1->c2 c3 Cell Viability (MTT/CTG Assay) c2->c3 c4 Western Blot (p-eIF4E, p-S6) c2->c4 c5 Cell Cycle Analysis (Flow Cytometry) c2->c5 v1 Syngeneic Mouse Tumor Model v2 Oral Dosing (p.o.) of this compound v1->v2 v3 Tumor Volume Measurement v2->v3 v4 Pharmacokinetic (PK) Analysis v2->v4

Figure 2: Experimental Workflow for this compound Evaluation.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Materials: Recombinant MNK1, MNK2, or p70S6K enzyme; appropriate substrate (e.g., Myelin Basic Protein for MNK, S6K Substrate for p70S6K); Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA); ATP; this compound; ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate buffer (final DMSO concentration should not exceed 1%).

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Cancer cell lines; complete culture medium; 96-well plates; this compound; MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent (Promega); Solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10⁴ nM) or vehicle control.

    • Incubate for 72 hours.

    • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals. Measure absorbance at ~570 nm.

    • For CellTiter-Glo® Assay: Add CellTiter-Glo® Reagent directly to the wells. Mix and incubate for 10 minutes at room temperature. Measure luminescence.

    • Calculate IC₅₀ values by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Western Blotting for Phospho-protein Analysis

This technique is used to detect and quantify the phosphorylation levels of specific proteins.

  • Materials: Cell lysates from this compound-treated cells; RIPA buffer with protease and phosphatase inhibitors; BCA Protein Assay Kit; SDS-PAGE gels; PVDF membranes; Primary antibodies (e.g., anti-phospho-eIF4E, anti-phospho-S6, anti-phospho-eIF4B, and total protein controls); HRP-conjugated secondary antibodies; ECL detection reagent.

  • Procedure:

    • Treat cells with this compound (e.g., 0.5-3 µM) or vehicle for a specified time (e.g., 4 hours).

    • Lyse cells and quantify protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Cell Cycle Analysis via Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Materials: Cells treated with this compound (e.g., 200 nM for 30 hours); PBS; 70% ethanol (B145695) (ice-cold); Propidium Iodide (PI) staining solution containing RNase A.

  • Procedure:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

    • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Tumor Efficacy Study

This protocol outlines a syngeneic mouse model to evaluate the anti-tumor activity of this compound.

  • Materials: Syngeneic mouse strain (e.g., DBA/2); NSCLC cell line compatible with the mouse strain (e.g., KLN205); this compound formulated for oral gavage; Calipers.

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 15 mg/kg and 30 mg/kg) or vehicle via oral gavage according to the specified schedule (e.g., 5 days on, 2 days off for 15 days).

    • Measure tumor volumes with calipers every 2-3 days and monitor animal body weight.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

    • Compare tumor growth between the treated and control groups to determine efficacy.

Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Materials: CD1 mice; this compound formulated for oral administration; Blood collection supplies (e.g., EDTA tubes); LC-MS/MS system.

  • Procedure:

    • Administer a single dose of this compound (e.g., 10 mg/kg) to mice via oral gavage.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Extract this compound from plasma samples and analyze the concentration using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Signaling Pathway Visualizations

cluster_upstream Upstream Activators cluster_core MNK Core Pathway cluster_downstream Downstream Function Growth_Factors Growth Factors Stress, Cytokines MAPKKK Ras/Raf MAPKK MEK1/2 MAPK ERK1/2 p38 MNK1_2 MNK1/2 MAPK->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation eIF4G eIF4G eIF4G->eIF4E p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E eIF4F_Complex eIF4F Complex Assembly p_eIF4E->eIF4F_Complex Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) eIF4F_Complex->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation

Figure 3: MNK Signaling Pathway.

cluster_upstream Upstream Activators cluster_core p70S6K Core Pathway cluster_downstream Downstream Functions Growth_Factors_Nutrients Growth Factors Nutrients PI3K PI3K AKT AKT mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Activation S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylation eIF4B eIF4B p70S6K->eIF4B Phosphorylation p_S6 p-S6 S6->p_S6 Ribosome_Biogenesis Ribosome Biogenesis p_S6->Ribosome_Biogenesis p_eIF4B p-eIF4B eIF4B->p_eIF4B mRNA_Translation mRNA Translation & Protein Synthesis p_eIF4B->mRNA_Translation Cell_Growth Cell Growth & Proliferation Ribosome_Biogenesis->Cell_Growth mRNA_Translation->Cell_Growth

Figure 4: p70S6K Signaling Pathway.

Conclusion

This compound is a novel and potent dual inhibitor of MNK and p70S6K with promising anti-cancer properties. Its ability to be dosed orally and effectively reduce tumor growth in preclinical models of TNBC and NSCLC highlights its potential as a therapeutic candidate.[1] The compound's long target residence time further suggests a durable inhibitory effect.[1] The comprehensive data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a targeted cancer therapy.

References

The Role of HSND80 in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSND80 is a novel, orally active, potent dual inhibitor of MAP-interacting kinases (MNK1/2) and p70S6 kinase (p70S6K). Identified as a morpholino nicotinamide (B372718) analog of ponatinib, this compound demonstrates significant tumor growth suppression in preclinical models of breast cancer, particularly triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC). Its mechanism of action centers on the synergistic inhibition of the MNK and p70S6K signaling pathways, which are crucial for tumorigenesis. By blocking these kinases, this compound effectively reduces the phosphorylation of key downstream targets involved in protein synthesis and cell proliferation, such as eIF4E, eIF4B, and S6. This technical guide provides an in-depth overview of this compound's function, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathway and experimental workflows.

Introduction

Oncogenic signaling pathways are critical drivers of cancer progression, and kinases such as MNK and p70S6K have been identified as key players in breast and lung cancers.[1] While these kinases have been targeted independently, the development of single agents that synergistically target both the MNK and p70S6K pathways has been a significant challenge.[1] this compound has emerged as a promising lead candidate to address this gap, functioning as a potent dual MNK/p70S6K inhibitor with notable activity against breast and NSCLC cell lines.[1][2] Preclinical studies have shown that this compound suppresses tumor growth both in vitro and in vivo and possesses suitable drug-like properties, including oral bioavailability.[1] This document serves as a comprehensive resource for researchers, detailing the molecular interactions, quantitative efficacy, and methodologies used to evaluate this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by simultaneously inhibiting two key kinases: MNK1/2 and p70S6K. These kinases are nodes in signaling cascades that regulate protein synthesis, a process often dysregulated in cancer to support rapid cell growth and proliferation.

  • MNK Inhibition : The MNK1 and MNK2 kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[3] The phosphorylation of eIF4E is a critical step for its oncogenic activity, promoting the translation of specific mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis, such as Cyclin D1 and c-Myc.[3] By inhibiting MNK1/2, this compound prevents the phosphorylation of eIF4E, thereby suppressing the translation of these key cancer-promoting proteins.[1]

  • p70S6K Inhibition : p70S6K is a downstream effector in the PI3K/Akt/mTOR pathway. Once activated, p70S6K phosphorylates several substrates, including the ribosomal protein S6 and the eukaryotic translation initiation factor 4B (eIF4B).[4] Phosphorylation of S6 is associated with an increase in the translation of a class of mRNAs known as 5' terminal oligopyrimidine (TOP) tracts, which encode ribosomal proteins and elongation factors. Phosphorylation of eIF4B enhances the activity of the eIF4A helicase, which is necessary to unwind the 5' untranslated regions of mRNAs to allow for ribosome binding and translation initiation.[5] this compound's inhibition of p70S6K leads to a reduction in the phosphorylation of both S6 and eIF4B, further contributing to the suppression of protein synthesis.[1]

The dual inhibition of these pathways by this compound results in a powerful and synergistic blockade of the translational machinery required for tumor cell growth.

HSND80_Signaling_Pathway cluster_upstream Upstream Signaling (e.g., Ras/MAPK, PI3K/Akt/mTOR) cluster_targets This compound Targets cluster_downstream Downstream Effectors cluster_output Cellular Response Upstream Growth Factors, Mitogens MNK MNK1/2 Upstream->MNK p70S6K p70S6K Upstream->p70S6K eIF4E eIF4E MNK->eIF4E P eIF4B eIF4B p70S6K->eIF4B P S6 Ribosomal Protein S6 p70S6K->S6 P Translation Protein Synthesis eIF4E->Translation eIF4B->Translation S6->Translation Proliferation Cell Growth & Proliferation Translation->Proliferation This compound This compound This compound->MNK This compound->p70S6K

Caption: this compound dual-inhibits MNK1/2 and p70S6K, blocking downstream phosphorylation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: Kinase Binding Affinity and Target Residence Time
ParameterKinaseValue
Binding Affinity (Kd) MNK144 nM[1]
MNK24 nM[1]
Target Residence Time (τ) MNK145 minutes[1]
MNK258 minutes[1]
Table 2: In Vitro Cell Growth Inhibition (IC50)
Cell LineCancer TypeIC50 (nM)
Breast Cancer
4T1TNBC (Murine)0.93[1]
MDA-MB-231TNBC (Human)8.8[1]
MDA-MB-468TNBC (Human)18.3[1]
MCF-7ER+ (Human)18.5[1]
T47DER+ (Human)84.2[1]
Non-Small Cell Lung Cancer
HOP-92NSCLC (Human)27.0[1]
NCI-H226NSCLC (Human)29.5[1]
NCI-H522NSCLC (Human)31.6[1]
EKVXNSCLC (Human)38.0[1]
NCI-H322MNSCLC (Human)57.5[1]
A549NSCLC (Human)79.4[1]
NCI-H23NSCLC (Human)107.2[1]
NCI-H460NSCLC (Human)107.2[1]
HOP-62NSCLC (Human)144.5[1]
KLN205NSCLC (Murine)360.0[1]
Table 3: Murine Pharmacokinetics and In Vivo Efficacy
ParameterDetails
Administration Route Oral (p.o.)[1]
Dose (Pharmacokinetics) 10 mg/kg in male CD1 mice[1]
Max. Plasma Concentration (Cmax) 176 ng/mL[1]
Time to Cmax (Tmax) 2 hours[1]
Plasma Concentration at 24h 2.5 ng/mL[1]
In Vivo Model Syngeneic NSCLC model (DBA/2 mice)[1]
Dosing Regimen (Efficacy) 15 mg/kg or 30 mg/kg, p.o., 5 days on / 2 days off for 15 days[1]
Outcome Reduction in tumor volumes[1]

Experimental Protocols

The characterization of this compound involved a range of standard and advanced molecular and cellular biology techniques. The generalized methodologies for these key experiments are provided below.

In Vitro Cell Viability Assay

This protocol is used to determine the IC50 values of this compound against various cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, A549) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring the final concentration of the vehicle (e.g., DMSO) is less than 0.1%. Include vehicle-only wells as a control.

  • Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment : Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition : Measure the absorbance or luminescence using a plate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of its downstream targets.

  • Cell Treatment and Lysis : Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with various concentrations of this compound (e.g., 0.5-3 µM) or vehicle for a specified time (e.g., 4 hours).[1]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-eIF4E, total eIF4E, phospho-S6, total S6, phospho-eIF4B, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound causes cell cycle arrest.

  • Cell Treatment : Treat cancer cells with this compound (e.g., 200 nM for 30 hours) or vehicle control.[1]

  • Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Fixation : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.

  • Staining : Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]

Phosphoproteomics Analysis

This protocol provides a general workflow for identifying changes in the phosphoproteome after this compound treatment.

  • Sample Preparation : Treat cells with this compound, lyse the cells, and extract proteins as described for Western blotting. Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment : Due to the low abundance of phosphopeptides, an enrichment step is crucial.[7] A common method is Titanium Dioxide (TiO₂) chromatography. Peptides are loaded onto a TiO₂ column in an acidic buffer containing a hydrophilic acid (e.g., lactic acid) to improve specificity. After washing, phosphopeptides are eluted with a basic buffer.[8]

  • LC-MS/MS Analysis : Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis : Use specialized software to search the resulting MS/MS spectra against a protein database to identify the phosphopeptides and localize the phosphorylation sites. Quantitative analysis, often using label-free or isobaric tagging methods, is then performed to determine the relative abundance of phosphopeptides between this compound-treated and control samples.

Visualizations

Diagrams illustrating the experimental workflow and logical relationships provide a clear overview of the research process.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_insilico In Silico Analysis cell_culture Cell Culture (TNBC, NSCLC lines) treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (p-eIF4E, p-S6) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle phospho Phosphoproteomics (LC-MS/MS) treatment->phospho mouse_model Syngeneic NSCLC Mouse Model pk_study Pharmacokinetics Study (Oral Dosing) mouse_model->pk_study efficacy_study Efficacy Study (Tumor Volume) mouse_model->efficacy_study md_sim Molecular Dynamics Simulation binding_analysis Binding Mode Analysis md_sim->binding_analysis

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel dual-inhibitory action against MNK1/2 and p70S6K provides a robust mechanism for suppressing the growth of cancer cells in malignancies such as TNBC and NSCLC. The comprehensive data presented in this guide, from molecular binding affinities to in vivo efficacy, underscore its potential as a therapeutic candidate. The detailed protocols offer a framework for researchers to further investigate this compound or similar compounds, facilitating continued progress in the field of cancer cell signaling and drug development. Future studies will likely focus on optimizing dosing strategies, exploring combination therapies, and identifying predictive biomarkers to guide its clinical application.

References

HSND80: A Novel Dual MNK/p70S6K Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of a Promising Anti-Cancer Agent

Abstract: The treatment of aggressive cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) remains a significant challenge, with high rates of relapse and mortality.[1] The kinases MNK and p70S6K have been identified as key targets in these malignancies, yet no drugs specifically designed to inhibit them have received FDA approval for these indications.[1] This document details the discovery and synthesis of HSND80, a novel and potent dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1/2) and Ribosomal protein S6 kinase (p70S6K).[1][2] this compound, a morpholino nicotinamide (B372718) analog of ponatinib, demonstrates significant efficacy in preclinical models of TNBC and NSCLC.[1] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound.

Discovery and Rationale

The discovery of this compound was initiated to address the therapeutic gap in cancers driven by the MNK and p70S6K signaling pathways.[2] These kinases are implicated in tumorigenesis, making a dual-targeting agent a compelling therapeutic strategy.[2] this compound was identified as a lead candidate with potent dual inhibitory activity.[2] It is an orally active compound that has shown the ability to suppress tumor cell growth both in vitro and in vivo.[1][3]

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro and in vivo studies. The compound's potency, selectivity, and pharmacokinetic properties are summarized below.

Table 1: In Vitro Biological Activity of this compound
Target/Cell LineAssay TypeResult (IC₅₀/K_d)
Kinase Activity
MNK1Binding AssayK_d = 44 nM[3]
MNK2Binding AssayK_d = 4 nM[3]
Cellular Proliferation
4T1 (TNBC)Cell ViabilityIC₅₀ = 0.93 nM[3]
MDA-MB-231 (TNBC)Cell ViabilityIC₅₀ = 8.8 nM[3]
MDA-MB-468 (TNBC)Cell ViabilityIC₅₀ = 18.3 nM[3]
MCF-7 (Breast Cancer)Cell ViabilityIC₅₀ = 18.5 nM[3]
T47D (Breast Cancer)Cell ViabilityIC₅₀ = 84.2 nM[3]
HOP-92 (NSCLC)Cell ViabilityIC₅₀ = 27 nM[3]
NCI-H226 (NSCLC)Cell ViabilityIC₅₀ = 29.5 nM[3]
NCI-H522 (NSCLC)Cell ViabilityIC₅₀ = 31.6 nM[3]
Table 2: Preclinical Pharmacokinetic Properties of this compound in Male CD1 Mice
ParameterRouteDoseValue
C_maxOral (p.o.)10 mg/kg176 ng/mL[3]
Time to C_maxOral (p.o.)10 mg/kg2 hours[3]
Plasma Concentration at 24hOral (p.o.)10 mg/kg2.5 ng/mL[3]
Target Residence Time (MNK1)N/AN/A45 minutes[1][3]
Target Residence Time (MNK2)N/AN/A58 minutes[1][3]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by dually inhibiting the MNK and p70S6K pathways. This leads to the downregulation of key proteins involved in cell proliferation and survival. Western blot analysis confirmed that treatment with this compound reduces the phosphorylation of eIF4E (a target of MNK) and S6 and eIF4B (targets of p70S6K).[1][3] This dual inhibition leads to cell cycle arrest at the G1 phase.[3]

G cluster_0 This compound Mechanism of Action Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1/2 MNK1/2 ERK->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E P Protein Synthesis\n& Cell Proliferation Protein Synthesis & Cell Proliferation eIF4E->Protein Synthesis\n& Cell Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 P eIF4B eIF4B p70S6K->eIF4B P S6->Protein Synthesis\n& Cell Proliferation eIF4B->Protein Synthesis\n& Cell Proliferation This compound This compound This compound->MNK1/2 This compound->p70S6K

Caption: this compound inhibits MNK and p70S6K, blocking protein synthesis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative)

This protocol describes a representative method for determining the inhibitory activity of this compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human MNK1/2 or p70S6K enzyme.

    • Fluorescently labeled peptide substrate.

    • Adenosine triphosphate (ATP).

    • This compound (serial dilutions).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a termination buffer containing EDTA.

    • Measure the fluorescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Synthesis of this compound (Illustrative)

This compound is a morpholino nicotinamide analog of ponatinib.[1] While the exact, proprietary synthesis scheme is not publicly detailed, a plausible synthetic workflow for a compound of this class is outlined below. This represents a generalized multi-step chemical synthesis.

G cluster_0 A Starting Material A (e.g., Substituted Pyrimidine) C Intermediate 1 (Coupling Product) A->C Step 1: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) B Starting Material B (e.g., Substituted Aniline) B->C Step 1: Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) D Intermediate 2 (Functional Group Interconversion) C->D Step 2: Modification (e.g., Nitration/Reduction) E Final Intermediate D->E Step 3: Amide Coupling (with Morpholino Nicotinic Acid) F This compound (Final Product) E->F Step 4: Final Modification /Purification

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound is a novel, orally bioavailable dual MNK/p70S6K inhibitor with potent anti-cancer activity in preclinical models of breast and lung cancer.[1][2][3] Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant in vivo efficacy in reducing tumor volume make it a promising candidate for further clinical development.[1][3] The data presented in this whitepaper supports the continued investigation of this compound as a potential therapeutic for these challenging malignancies.

References

HSND80's chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to HSND80: A Novel Dual MNK/p70S6K Inhibitor

Introduction

This compound is a novel, potent, orally bioavailable small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical cancer models. Identified as a morpholino nicotinamide (B372718) analog of ponatinib (B1185), this compound distinguishes itself by its dual inhibitory activity against mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) and p70S6 kinase (p70S6K).[1] These kinases are key components of signaling pathways implicated in the proliferation and survival of various cancer cells, particularly in aggressive forms of breast and lung cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, intended for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic small molecule derived from the structure of ponatinib, a known multi-kinase inhibitor. The key structural modification is the incorporation of a morpholino nicotinamide moiety, which contributes to its unique dual-targeting profile. While the exact chemical structure is proprietary, its classification as a morpholino nicotinamide analog of ponatinib provides a foundational understanding of its chemical scaffold.

Physicochemical and Pharmacokinetic Properties

This compound has been characterized to possess drug-like properties suitable for in vivo applications.[2] Preclinical studies have demonstrated its oral bioavailability, allowing for effective systemic administration in animal models.[1] Further pharmacokinetic and safety analyses, including plasma protein binding and hERG safety assays, have indicated a favorable profile for further development as an anticancer therapeutic.[2]

PropertyObservationReference
Target Residence Time MNK1: 45 minutesMNK2: 58 minutes[1]
Oral Bioavailability Demonstrates oral bioavailability with efficacy at 15 and 30 mg/kg doses in a syngeneic NSCLC mouse model.[1]
Safety Profile Suitable drug-like properties with hERG safety analysis indicating a promising profile.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects through the dual inhibition of MNK and p70S6K, two critical kinases in distinct but interconnected signaling pathways that regulate protein synthesis and cell growth.

  • MNK Inhibition: The MNK kinases (MNK1 and MNK2) are downstream effectors of the MAPK signaling pathway. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of mRNA translation. By inhibiting MNK, this compound reduces the phosphorylation of eIF4E, thereby suppressing the translation of proteins essential for tumor growth and survival.[1]

  • p70S6K Inhibition: p70S6K is a downstream effector of the PI3K/Akt/mTOR signaling pathway. Its activation leads to the phosphorylation of several substrates, including the ribosomal protein S6 (S6) and the eukaryotic initiation factor 4B (eIF4B). Inhibition of p70S6K by this compound leads to a decrease in the phosphorylation of S6 and eIF4B, resulting in the suppression of protein synthesis and cell cycle progression.[1]

The dual inhibition of both MNK and p70S6K by this compound provides a synergistic blockade of two major pathways that are often dysregulated in cancer, leading to potent antitumor activity.[2]

HSND80_Signaling_Pathway cluster_upstream Upstream Signaling cluster_targets This compound Targets cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response MAPK MAPK Pathway MNK MNK1/2 MAPK->MNK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway p70S6K p70S6K PI3K_Akt_mTOR->p70S6K eIF4E eIF4E MNK->eIF4E eIF4B_S6 eIF4B & S6 p70S6K->eIF4B_S6 Protein_Synthesis Decreased Protein Synthesis eIF4E->Protein_Synthesis eIF4B_S6->Protein_Synthesis Tumor_Growth Reduced Tumor Growth Protein_Synthesis->Tumor_Growth This compound This compound This compound->MNK This compound->p70S6K

Caption: Signaling pathway inhibited by this compound.

Preclinical Efficacy

This compound has demonstrated significant anticancer activity in both in vitro and in vivo models of breast and non-small cell lung cancer (NSCLC).[1]

In Vitro Studies

This compound has shown potent activity against triple-negative breast cancer (TNBC) and NSCLC cell lines.[1] Mechanistic studies in the TNBC cell line MDA-MB-231 confirmed that treatment with this compound leads to a reduction in the phosphorylation of eIF4E, eIF4B, and S6, consistent with its dual MNK/p70S6K inhibitory mechanism.[1]

In Vivo Studies

In a syngeneic NSCLC mouse model, orally administered this compound at doses of 15 and 30 mg/kg resulted in a significant reduction in tumor volume.[1] These findings highlight the potential of this compound as an effective oral therapeutic for solid tumors.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.

Western Blotting Analysis

  • Cell Lysis: Cancer cells (e.g., MDA-MB-231) are treated with varying concentrations of this compound or a vehicle control for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of eIF4E, eIF4B, S6, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection F->G

Caption: A typical workflow for Western Blotting.

Syngeneic Mouse Model of NSCLC

  • Cell Implantation: Lewis Lung Carcinoma (LLC) cells are implanted subcutaneously into the flank of immunocompetent C57BL/6 mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment groups and dosed orally with this compound (e.g., 15 and 30 mg/kg) or a vehicle control daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded.

Conclusion

This compound is a promising novel anticancer agent with a unique dual mechanism of action targeting both the MNK and p70S6K kinases. Its potent in vitro and in vivo activity against aggressive cancer models, coupled with favorable drug-like properties, positions it as a strong candidate for further clinical development. The dual inhibition of two key oncogenic signaling pathways offers a potential strategy to overcome resistance and improve therapeutic outcomes in patients with breast and lung cancer.

References

Unveiling the Enduring Grip: An In-depth Analysis of HSND80's Residence Time on MNK1 and MNK2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide explores the target residence time of HSND80, a potent dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). Understanding the kinetics of this interaction is paramount for elucidating its mechanism of action and optimizing its therapeutic potential in oncology.

This compound has emerged as a promising inhibitor of MNK1 and MNK2, kinases implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC)[1][2]. A key characteristic that distinguishes this compound is its prolonged target residence time, a critical parameter in drug efficacy that describes the duration a drug remains bound to its target. This guide provides a comprehensive overview of the binding kinetics of this compound with MNK1 and MNK2, details the experimental methodologies used to determine these parameters, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of this compound Binding to MNK1 and MNK2

The interaction of this compound with MNK1 and MNK2 has been characterized by its high affinity and notably long residence time. The key quantitative data are summarized in the table below, offering a clear comparison of its binding kinetics for the two kinase isoforms.

ParameterMNK1MNK2Reference
Residence Time (τ) 45 minutes58 minutes[1][2]
Dissociation Constant (Kd) 44 nM4 nM[1][2]

These data highlight that this compound exhibits a longer residence time on MNK2 compared to MNK1, suggesting a more sustained inhibition of this isoform. The significantly lower Kd value for MNK2 also indicates a higher binding affinity for this target.

The MNK Signaling Axis: A Visual Guide

The MNK kinases are crucial downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, primarily the ERK and p38 pathways[3][4][5]. Upon activation by these upstream kinases, MNK1 and MNK2 phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. This phosphorylation event is a critical step in promoting the translation of oncogenic proteins, thereby driving tumor growth and proliferation. The signaling cascade is depicted in the following diagram.

MNK_Signaling_Pathway Growth_Factors Growth Factors / Stress RAS RAS Growth_Factors->RAS p38 p38 MAPK Growth_Factors->p38  Stress RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1 MNK1 ERK->MNK1 MNK2 MNK2 ERK->MNK2 p38->MNK1 p38->MNK2 eIF4E eIF4E MNK1->eIF4E P MNK2->eIF4E P This compound This compound This compound->MNK1 This compound->MNK2 p_eIF4E p-eIF4E eIF4E->p_eIF4E mRNA_Translation mRNA Translation (Oncogenic Proteins) p_eIF4E->mRNA_Translation Tumor_Growth Tumor Growth & Proliferation mRNA_Translation->Tumor_Growth

Figure 1. The MNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining Target Residence Time

The determination of a drug's residence time on its target is a critical aspect of preclinical drug development. Standard biophysical and biochemical assays are employed to measure the dissociation rate constant (koff), the reciprocal of which yields the residence time (τ = 1/koff). The following sections detail the likely experimental protocols used to ascertain the residence time of this compound on MNK1 and MNK2.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding and dissociation of molecules in real-time. It is a widely used method for determining the kinetics of drug-target interactions.

Experimental Workflow:

SPR_Workflow Immobilization 1. Immobilization of MNK1/MNK2 on Sensor Chip Association 2. Injection of this compound (Analyte) - Association Phase Immobilization->Association Dissociation 3. Injection of Buffer - Dissociation Phase Association->Dissociation Regeneration 4. Regeneration of Sensor Surface Dissociation->Regeneration Data_Analysis 5. Data Analysis to Determine kon, koff, and Kd Dissociation->Data_Analysis Regeneration->Immobilization Next Cycle

Figure 2. A generalized workflow for determining binding kinetics using SPR.

Detailed Methodology:

  • Immobilization: Recombinant human MNK1 and MNK2 proteins are immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The kinase is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface.

  • Association: A series of concentrations of this compound, prepared in a running buffer (e.g., HBS-EP+), are injected over the immobilized kinase surface. The binding of this compound to the kinase is monitored in real-time as a change in the resonance signal.

  • Dissociation: Following the association phase, the running buffer is flowed over the sensor chip to initiate the dissociation of the this compound-kinase complex. The rate of dissociation is monitored.

  • Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). The residence time (τ) is calculated as the reciprocal of the koff (τ = 1/koff).

Jump Dilution Assay

The jump dilution method is a functional assay that measures the recovery of enzyme activity upon rapid dilution of a pre-formed enzyme-inhibitor complex. This technique provides a measure of the inhibitor's residence time under more physiological conditions.

Experimental Workflow:

Jump_Dilution_Workflow Preincubation 1. Pre-incubation of MNK1/MNK2 with saturating this compound Dilution 2. Rapid Dilution ('Jump') into Assay Buffer with Substrate and ATP Preincubation->Dilution Activity_Measurement 3. Continuous Monitoring of Kinase Activity Recovery Dilution->Activity_Measurement Data_Analysis 4. Data Fitting to Determine koff Activity_Measurement->Data_Analysis

Figure 3. A generalized workflow for the jump dilution assay.

Detailed Methodology:

  • Pre-incubation: MNK1 or MNK2 is pre-incubated with a saturating concentration of this compound (typically 10-fold higher than its Kd) for a sufficient time to allow for the formation of the enzyme-inhibitor complex to reach equilibrium.

  • Jump Dilution: The pre-incubated enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into a reaction mixture containing a substrate for the kinase (e.g., a fluorescently labeled peptide derived from eIF4E) and ATP. The dilution reduces the concentration of free this compound to a level where rebinding is negligible.

  • Activity Measurement: The recovery of kinase activity is monitored over time by measuring the rate of substrate phosphorylation. This can be done using various detection methods, such as fluorescence polarization or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The progress curves of enzyme activity recovery are fitted to an appropriate kinetic model to determine the dissociation rate constant (koff). The residence time (τ) is then calculated as 1/koff.

Conclusion

The extended residence time of this compound on both MNK1 and MNK2 is a key attribute that likely contributes to its potent anti-cancer activity. This prolonged target engagement ensures sustained inhibition of the MNK signaling pathway, leading to a durable suppression of oncogenic protein translation. The detailed understanding of its binding kinetics, as outlined in this guide, provides a solid foundation for the further development and clinical translation of this compound and other kinase inhibitors with optimized residence times. The experimental protocols described herein represent standard methodologies for characterizing such interactions, offering a blueprint for future investigations in the field of kinase drug discovery.

References

Methodological & Application

Application Notes and Protocols for HSND80 Administration in Mouse Models of Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSND80 is a potent, orally bioavailable dual inhibitor of MAP kinase-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K).[1] These kinases are key components of signaling pathways that are frequently dysregulated in cancer, including Non-Small Cell Lung Cancer (NSCLC), leading to increased protein synthesis and cell proliferation.[2][3] By targeting both MNK and p70S6K, this compound effectively reduces the phosphorylation of downstream effectors such as eukaryotic initiation factor 4E (eIF4E), eIF4B, and ribosomal protein S6 (S6), thereby inhibiting tumor growth.[4] Preclinical studies have demonstrated that this compound can reduce tumor volume in a syngeneic NSCLC mouse model when administered orally at doses of 15 and 30 mg/kg.[4] These application notes provide detailed protocols for the preparation and administration of this compound in mouse models of NSCLC, guidelines for establishing a syngeneic tumor model, and methods for monitoring anti-tumor efficacy.

Mechanism of Action: Dual Inhibition of MNK and p70S6K

This compound exerts its anti-tumor effects by simultaneously inhibiting the kinase activity of both MNK and p70S6K. This dual inhibition leads to a downstream reduction in the phosphorylation of key proteins involved in the initiation of protein translation, a process critical for cancer cell growth and survival. The simplified signaling pathway is depicted below.

HSND80_Signaling_Pathway cluster_upstream Upstream Signaling cluster_targets This compound Targets cluster_downstream Downstream Effectors Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR MNK MNK Ras/Raf/MEK/ERK->MNK p70S6K p70S6K PI3K/Akt/mTOR->p70S6K eIF4E eIF4E MNK->eIF4E P eIF4B eIF4B p70S6K->eIF4B P S6 S6 p70S6K->S6 P Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis eIF4B->Protein Synthesis S6->Protein Synthesis This compound This compound This compound->MNK Inhibits This compound->p70S6K Inhibits Tumor Growth Tumor Growth Protein Synthesis->Tumor Growth

Caption: this compound inhibits MNK and p70S6K signaling pathways.

Quantitative Data Summary

The following table represents hypothetical but expected data based on the reported efficacy of this compound in reducing tumor volume in a syngeneic NSCLC mouse model.[4]

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 1500
This compound15Oral Gavage750 ± 12040
This compound30Oral Gavage450 ± 9064

Experimental Protocols

Protocol 1: Establishment of a Syngeneic NSCLC Mouse Model

This protocol describes the subcutaneous implantation of a murine NSCLC cell line into immunocompetent mice to establish a syngeneic tumor model.

Materials:

  • Murine NSCLC cell line (e.g., Lewis Lung Carcinoma - LLC1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old male C57BL/6 mice

  • Insulin syringes with 27G needles

  • Hemocytometer or automated cell counter

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Culture: Culture the LLC1 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS and perform a cell count. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^6 cells/mL.

  • Tumor Cell Implantation: a. Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation). b. Shave and sterilize the right flank of each mouse. c. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the prepared flank.

  • Tumor Growth Monitoring: a. Monitor the mice daily for general health and tumor appearance. b. Once tumors become palpable (typically 5-7 days post-implantation), measure the tumor dimensions (length and width) every 2-3 days using digital calipers. c. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2. d. Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Experimental_Workflow_Syngeneic_Model Cell_Culture 1. Culture Murine NSCLC Cells Cell_Harvesting 2. Harvest and Prepare Cells Cell_Culture->Cell_Harvesting Implantation 3. Subcutaneous Implantation Cell_Harvesting->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization

Caption: Workflow for establishing a syngeneic NSCLC mouse model.

Protocol 2: Preparation and Oral Administration of this compound

This protocol provides a method for preparing a formulation of this compound for oral gavage and its administration to mice.

Materials:

  • This compound powder

  • Vehicle components:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Vehicle Preparation (prepare fresh daily):

    • A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This compound Formulation: a. Calculate the required amount of this compound based on the desired dose (15 or 30 mg/kg) and the average weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20g mouse). b. For a 30 mg/kg dose in a 20g mouse (0.6 mg/mouse), the concentration of the dosing solution would be 3 mg/mL. c. Weigh the required amount of this compound powder. d. Dissolve the this compound powder in the calculated volume of DMSO first. e. Add the PEG300 and vortex until the solution is clear. f. Add the Tween-80 and vortex again. g. Finally, add the sterile saline to the desired final volume and vortex thoroughly to create a homogenous suspension or solution.

  • Oral Gavage Administration: a. Weigh each mouse before dosing to calculate the exact volume to be administered. b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. d. Slowly and carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle. e. Once the needle is in the correct position, dispense the this compound formulation slowly. f. Withdraw the needle gently and return the mouse to its cage. g. Monitor the mouse for any signs of distress.

  • Dosing Schedule:

    • Administer this compound or vehicle control orally once daily for a predetermined period (e.g., 21 days), or until the tumors in the control group reach the humane endpoint.

References

Application Notes and Protocols for HSND80 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to the lack of targeted therapies. HSND80 is a potent and orally active dual inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K). This document provides detailed application notes and protocols for the use of this compound in TNBC cell line research, summarizing its effects on cell viability, apoptosis, and cell cycle, and detailing its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key kinases in pro-tumorigenic signaling pathways: MNK1/2 and p70S6K. This dual inhibition leads to the downregulation of phosphorylation of critical downstream effectors involved in protein synthesis and cell cycle progression, including eukaryotic initiation factor 4E (eIF4E), ribosomal protein S6 (S6), and eIF4B. The culmination of these effects is a G1 phase cell cycle arrest and a reduction in TNBC cell proliferation.

HSND80_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound MNK MNK1/2 This compound->MNK inhibits p70S6K p70S6K This compound->p70S6K inhibits eIF4E eIF4E MNK->eIF4E phosphorylates S6 S6 p70S6K->S6 phosphorylates eIF4B eIF4B p70S6K->eIF4B phosphorylates p_eIF4E p-eIF4E eIF4E->p_eIF4E p_S6 p-S6 S6->p_S6 p_eIF4B p-eIF4B eIF4B->p_eIF4B Protein_Synthesis Protein Synthesis p_eIF4E->Protein_Synthesis p_S6->Protein_Synthesis p_eIF4B->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation G1_Arrest G1 Cell Cycle Arrest Cell_Proliferation->G1_Arrest is inhibited, leading to

Figure 1: this compound signaling pathway in TNBC.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against various triple-negative breast cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound in TNBC Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
MDA-MB-231Triple-Negative Breast Cancer8.8
MDA-MB-468Triple-Negative Breast Cancer18.3
4T1Triple-Negative Breast Cancer0.93

Data represents the half-maximal inhibitory concentration (IC₅₀) after 72 hours of treatment.

Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells

Treatment (Concentration, Time)Effect
200 nM, 30 hInduces G1 arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound in TNBC cell lines.

Cell_Viability_Workflow A Seed TNBC cells in 96-well plate B Treat with serial dilutions of this compound for 72h A->B C Add MTT reagent and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Figure 2: Cell Viability Assay Workflow.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Cell_Cycle_Workflow A Seed and treat TNBC cells with this compound B Harvest and fix cells in cold 70% ethanol (B145695) A->B C Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F

Figure 3: Cell Cycle Analysis Workflow.

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 200 nM) for 30 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of this compound target proteins.

Materials:

  • TNBC cells

  • This compound

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF4E, anti-p-S6 (Ser235/236), anti-p-eIF4B, and their total protein counterparts; anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound (e.g., 0.5-3 µM) for 4 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Recommended starting dilutions: 1:1000 for most phospho-specific antibodies, but should be optimized).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a promising therapeutic agent for triple-negative breast cancer, demonstrating potent anti-proliferative activity through the dual inhibition of MNK and p70S6K signaling pathways. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular effects of this compound in TNBC cell lines. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.

Application Notes & Protocols: Techniques for Assessing the Oral Bioavailability of HSND80

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-PK-HSND80-20251203 Version: 1.0 For Research Use Only

Introduction

HSND80 is an orally active dual inhibitor of MAP kinase-interacting kinases (MNK) and p70S6K, showing potential efficacy against non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] For any orally administered drug candidate like this compound, determining its oral bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical step in preclinical development.[3][4] This document provides a comprehensive overview and detailed protocols for a tiered approach to assessing the oral bioavailability of this compound, encompassing in vitro, in situ, and in vivo methodologies.

The assessment strategy is designed to characterize the key factors governing oral bioavailability:

  • Solubility and Dissolution: The drug must dissolve in the gastrointestinal fluids.

  • Permeability: The drug must cross the intestinal epithelium to enter the bloodstream.[3][5][6]

  • Metabolism: The drug must survive metabolic processes in the intestine and liver (first-pass metabolism).

This tiered approach allows for early screening with resource-efficient in vitro models before progressing to more complex and resource-intensive in vivo studies.[7]

Tier 1: In Vitro Assessment

In vitro methods provide early, high-throughput screening of fundamental properties that influence oral absorption.[6][8]

Aqueous Solubility

Objective: To determine the solubility of this compound in biorelevant media, predicting its dissolution in the gastrointestinal tract. A drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[8]

Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Dispense the stock solution into a 96-well plate, creating a serial dilution.

  • Add aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8 Phosphate Buffered Saline) to each well to a final DMSO concentration of 1-2%.[8]

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • Filter the plate to remove precipitated compound.

  • Quantify the concentration of solubilized this compound in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • The solubility is defined as the highest concentration at which no precipitation is observed.

Intestinal Permeability: Caco-2 Assay

Objective: To assess the intestinal permeability of this compound and identify potential involvement of active efflux transporters like P-glycoprotein (P-gp).[9][10] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that mimics the intestinal epithelium.[10][11][12]

G

Protocol: Bidirectional Caco-2 Permeability Assay [10][13][14]

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values ≥200 Ω·cm².[14] Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.[11][15]

  • Transport Study (Apical to Basolateral - A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add this compound dosing solution (e.g., 10 µM) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate for 2 hours at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Transport Study (Basolateral to Apical - B-A):

    • Simultaneously, perform the transport study in the reverse direction by adding this compound to the basolateral side and collecting samples from the apical side.

  • P-gp Inhibition (Optional): Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if this compound is a substrate.[15]

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio ≥2 suggests the compound is subject to active efflux.[12]

Data Presentation: In Vitro Results
ParameterConditionResultInterpretation
Solubility pH 1.2 Buffer5 µg/mLLow Solubility
pH 6.8 Buffer75 µg/mLModerate Solubility
Permeability Papp (A-B)15 x 10⁻⁶ cm/sHigh Permeability
Papp (B-A)35 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio2.3Potential P-gp Substrate
Efflux Ratio (+ Verapamil)1.1P-gp Substrate Confirmed

Tier 2: In Situ Assessment

The in situ intestinal perfusion model in rodents provides a more physiologically relevant system than in vitro models, with an intact blood supply and mucus layer, to study absorption mechanisms.[16][17][18]

Protocol: Single-Pass Intestinal Perfusion in Rats [16][19][20]

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Maintain body temperature at 37°C.

  • Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Cannulate a specific segment (e.g., jejunum) at both ends without disrupting the mesenteric blood supply.

  • Perfusion:

    • Gently rinse the intestinal segment with warm saline to remove contents.

    • Perfuse the segment with a solution of this compound in a biorelevant buffer at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[20]

    • Include a non-absorbable marker (e.g., ¹⁴C-inulin) in the perfusate to correct for water flux.

  • Sample Collection: Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) for 2 hours.

  • Sample Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected samples.

  • Data Analysis: Calculate the intestinal effective permeability (Peff) based on the disappearance of this compound from the perfusate, corrected for water flux.

Tier 3: In Vivo Pharmacokinetic (PK) Assessment

In vivo studies in animal models are the definitive method for determining oral bioavailability.[7][21] This involves administering this compound via both intravenous (IV) and oral (PO) routes to compare plasma concentration-time profiles.

G

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation:

    • IV Formulation: Solubilize this compound in a suitable vehicle for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Formulation: Suspend this compound in a common oral vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

  • Dose Administration:

    • Group 1 (IV): Administer this compound via tail vein injection at a low dose (e.g., 2 mg/kg).

    • Group 2 (PO): Administer this compound via oral gavage at a higher dose (e.g., 15 mg/kg).[2]

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predefined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each route of administration.

    • IV route: AUC(0-inf), Clearance (CL), Volume of distribution (Vdss), Half-life (t½).

    • PO route: AUC(0-inf), Cmax (maximum concentration), Tmax (time to Cmax).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Data Presentation: In Vivo Results
ParameterIV Administration (2 mg/kg)PO Administration (15 mg/kg)
AUC(0-inf) (ng·h/mL) 12504100
Cmax (ng/mL) -950
Tmax (h) -2.0
t½ (h) 4.54.8
CL (L/h/kg) 1.6-
Vdss (L/kg) 5.2-
Oral Bioavailability (F%) -43.7%

Conclusion

This tiered approach provides a systematic framework for evaluating the oral bioavailability of this compound. The initial in vitro data on solubility and permeability suggest that while this compound has high intrinsic permeability, it may be a substrate for efflux transporters, a common challenge for orally administered anticancer drugs.[22] The in vivo pharmacokinetic study provides the definitive measure of oral bioavailability. The hypothetical result of 43.7% indicates moderate oral bioavailability, which is often sufficient for progression in drug development, especially for oncology indications where therapeutic windows are carefully managed.[23] These integrated data are crucial for informing formulation strategies, dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics.

References

Application Notes and Protocols for Cell Cycle Analysis in Response to HSND80 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HSND80 is a novel and potent dual inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K).[1] These kinases are key components of signaling pathways that are frequently dysregulated in cancer, playing crucial roles in tumor cell growth, proliferation, and survival. This compound has demonstrated significant anticancer activity in preclinical studies, particularly against breast and non-small cell lung cancer (NSCLC) cell lines.[1] The primary mechanism of action of this compound involves the suppression of tumor cell growth through the induction of cell cycle arrest.[1]

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells. The provided methodologies will enable researchers to quantitatively assess the impact of this compound on cell cycle distribution and to investigate the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by simultaneously inhibiting two key kinases:

  • MNK: Downstream of the ERK and p38 MAPK pathways, MNK phosphorylates the eukaryotic initiation factor 4E (eIF4E). Phosphorylated eIF4E is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation of mRNAs encoding proteins involved in cell growth and proliferation.

  • p70S6K: A downstream effector of the PI3K/Akt/mTOR signaling pathway, p70S6K phosphorylates the 40S ribosomal protein S6 (S6), leading to enhanced translation of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'TOP). These mRNAs typically encode for ribosomal proteins and elongation factors, which are necessary for protein synthesis and cell growth.

By inhibiting both MNK and p70S6K, this compound effectively reduces the phosphorylation of their respective substrates, eIF4E and S6.[2] This dual inhibition leads to a broad suppression of the translation of proteins essential for cell cycle progression, ultimately resulting in cell cycle arrest, primarily at the G1 phase.[1]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the expected quantitative data from a cell cycle analysis experiment using flow cytometry after treating cancer cells (e.g., MDA-MB-231 or a relevant NSCLC cell line) with this compound for 48 hours. This data allows for a clear comparison of the dose-dependent effects of this compound on cell cycle phase distribution.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase (Mean ± SD)% of Cells in S Phase (Mean ± SD)% of Cells in G2/M Phase (Mean ± SD)
Vehicle Control 045.2 ± 2.535.8 ± 1.919.0 ± 1.2
This compound 1Insert DataInsert DataInsert Data
This compound 5Insert DataInsert DataInsert Data
This compound 10Insert DataInsert DataInsert Data
Positive Control SpecifyInsert DataInsert DataInsert Data

Note: The data presented for the Vehicle Control is hypothetical and should be replaced with experimental results. The "Insert Data" fields for this compound and the Positive Control should be populated with data obtained from specific experiments.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide and subsequent analysis using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Gate out doublets and debris to ensure accurate analysis of single cells.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins in response to this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-phospho-Rb, anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse this compound-treated and control cells in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of genes encoding cell cycle regulatory proteins.

Materials:

  • This compound-treated and control cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (e.g., CCND1, CDK4, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-treated and control cells.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and gene-specific primers.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Mandatory Visualizations

HSND80_Signaling_Pathway cluster_upstream Upstream Signaling cluster_targets This compound Targets cluster_downstream Downstream Effectors & Cell Cycle Regulation Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK p38 MAPK p38 MAPK p38 MAPK->MNK S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates eIF4E eIF4E MNK->eIF4E phosphorylates Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E->Protein Synthesis Cyclin D1 Cyclin D1 Protein Synthesis->Cyclin D1 CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex Cyclin D1->CyclinD1_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD1_CDK46 Rb pRb CyclinD1_CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest p21 p21 p21->CyclinD1_CDK46 inhibits pRb-P p-pRb (Inactive) Rb->pRb-P E2F E2F Rb->E2F sequesters pRb-P->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->p70S6K This compound->MNK Experimental_Workflow Cell_Culture Seed and Culture Cancer Cells Treatment Treat with this compound (or Vehicle Control) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Analysis Harvest->Analysis Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Analysis->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Analysis->RT_qPCR Data_Analysis Quantitative Data Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis RT_qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HSND80 Concentration for Maximum Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of HSND80 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to help you optimize your studies.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Apparent Efficacy of this compound Inappropriate cell line selection.This compound is a dual inhibitor of MNK and p70S6K. Its efficacy is dependent on the activation of these pathways in the chosen cell line. Confirm that your cell line of interest has a constitutively active or inducible MNK/p70S6K signaling pathway.
Suboptimal this compound concentration.The IC50 value of this compound can vary significantly between cell lines. Refer to the This compound Efficacy Tables below to select a starting concentration range appropriate for your cell line. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Incorrect timing of treatment.The effect of this compound on cell viability is time-dependent. For initial experiments, a 72-hour incubation period is recommended based on available data[1]. Consider performing a time-course experiment to identify the optimal treatment duration.
Issues with this compound stock solution.Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration to create a stock solution. Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
High Cell Toxicity or Off-Target Effects This compound concentration is too high.While potent, excessively high concentrations of any compound can lead to non-specific toxicity. If significant cell death is observed at concentrations expected to be effective, reduce the concentration and re-assess the dose-response.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% is well-tolerated by most cell lines.
Inconsistent or Variable Results Inconsistent cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations throughout your experiments to minimize variability.[2]
This compound degradation.Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted solutions for extended periods.
Mycoplasma contamination.Mycoplasma can alter cellular responses to treatment. Regularly test your cell lines for mycoplasma contamination.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active dual inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2) and p70 ribosomal S6 kinase (p70S6K)[1][4]. By inhibiting these kinases, this compound reduces the phosphorylation of their key downstream targets involved in protein translation and cell growth, including eukaryotic initiation factor 4E (eIF4E) and ribosomal protein S6 (S6)[1][4].

Q2: What are the binding affinities of this compound for its primary targets?

A2: this compound has been shown to have Kd values of 44 nM against MNK1 and 4 nM against MNK2[1].

Q3: In which cancer types has this compound shown efficacy in vitro?

A3: this compound has demonstrated significant anti-proliferative activity in various non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines[1][4].

Q4: What is a recommended starting concentration range for this compound in a new cell line?

A4: Based on published data, a broad range of 1 nM to 10 µM can be used for initial dose-response studies. For many sensitive breast and lung cancer cell lines, significant activity is observed in the low nanomolar range[1]. Refer to the efficacy tables below for cell line-specific data.

Q5: How can I confirm that this compound is inhibiting its intended targets in my cells?

A5: The most direct way to confirm the mechanism of action is to perform a Western blot analysis to assess the phosphorylation status of the downstream targets of MNK and p70S6K. You should observe a dose-dependent decrease in the levels of phosphorylated eIF4E (at Ser209) and phosphorylated S6 (at Ser235/236) upon treatment with this compound.

This compound Efficacy Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various breast and lung cancer cell lines after a 72-hour incubation period[1].

Table 1: this compound IC50 Values in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (nM)
4T1Murine TNBC0.93
MDA-MB-231Human TNBC8.8
MCF-7Human ER+18.5
MDA-MB-468Human TNBC18.3
T47DHuman ER+84.2
Table 2: this compound IC50 Values in Lung Cancer Cell Lines
Cell LineSubtypeIC50 (nM)
HOP-92NSCLC27
NCI-H226NSCLC29.5
NCI-H522NSCLC31.6
EKVXNSCLC38
NCI-H322MNSCLC57.5
A549NSCLC79.4
NCI-H23NSCLC107.2
NCI-H460NSCLC107.2
HOP-62NSCLC144.5
KLN205Murine Squamous Cell Carcinoma360

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to perform a 10-point dilution series. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®).

  • Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated eIF4E (Ser209) and S6 (Ser235/236)

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation of its downstream targets.

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209), total eIF4E, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

HSND80_Signaling_Pathway cluster_upstream Upstream Signaling cluster_targets This compound Targets & Downstream Effectors Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK Activates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates eIF4E eIF4E MNK->eIF4E Phosphorylates Translation Protein Translation & Cell Growth S6->Translation eIF4E->Translation This compound This compound This compound->p70S6K This compound->MNK

Caption: this compound inhibits MNK and p70S6K signaling pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., 96-well or 6-well plate) Prepare_this compound 2. Prepare this compound Serial Dilutions Treat_Cells 3. Treat Cells with this compound & Vehicle Control Prepare_this compound->Treat_Cells Incubate 4. Incubate (e.g., 72 hours) Treat_Cells->Incubate Viability_Assay 5a. Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot 5b. Western Blot for p-eIF4E & p-S6 Incubate->Western_Blot IC50 6a. Calculate IC50 Viability_Assay->IC50 MoA 6b. Confirm Mechanism of Action Western_Blot->MoA

Caption: Experimental workflow for this compound in vitro testing.

troubleshooting_logic Start In Vitro Experiment with this compound Expected_Results Expected Results? Start->Expected_Results Low_Efficacy Low Efficacy? Expected_Results->Low_Efficacy No Success Experiment Successful Expected_Results->Success Yes High_Toxicity High Toxicity? Low_Efficacy->High_Toxicity No Check_Concentration Optimize Concentration (Dose-Response) Low_Efficacy->Check_Concentration Yes Reduce_Concentration Reduce this compound Concentration High_Toxicity->Reduce_Concentration Yes Review_Protocol Review Protocol & Cell Culture Practices High_Toxicity->Review_Protocol No End End Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time Check_Pathway Confirm Pathway Activation in Cell Line Check_Time->Check_Pathway Check_Pathway->Review_Protocol Check_Solvent Check Solvent Concentration Reduce_Concentration->Check_Solvent Check_Solvent->Review_Protocol Review_Protocol->End Review_Protocol->End

Caption: Troubleshooting logic for this compound experiments.

References

Addressing potential off-target effects of HSND80 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of the small molecule inhibitor, HSND80.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[2]

Q2: Why is it important to validate the on-target and off-target effects of this compound?

Q3: What are the common initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[3]

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).

  • High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[3]

Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound

This guide provides a systematic approach to identifying and validating suspected off-target effects of this compound.

Step 1: Determine the Potency and Selectivity of this compound

Issue: The observed cellular phenotype may be due to inhibition of kinases other than the primary target.

Solution: Characterize the selectivity of this compound through broad biochemical screens.

Experimental Protocol: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.

  • Methodology:

    • Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).[4][5] These services typically offer panels of hundreds of kinases.[6]

    • Request an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.[6]

    • For any kinases that show significant inhibition (e.g., >70%), perform follow-up dose-response experiments to determine the IC50 values.[6]

    • The assays are often radiometric, measuring the transfer of radiolabeled phosphate (B84403) from ATP to a substrate peptide.[4][7]

Data Presentation: this compound Kinase Selectivity Profile

Target KinaseOn-Target/Off-TargetIC50 (nM)Notes
Target Kinase A On-Target 15 Primary intended target of this compound.
Kinase BOff-Target85Structurally related to Target Kinase A.
Kinase COff-Target350Different kinase family.
Kinase DOff-Target1,200Inhibition is >100-fold weaker than on-target.
Kinase EOff-Target>10,000No significant inhibition observed.

This is a hypothetical table for illustrative purposes.

Step 2: Validate Target Engagement in a Cellular Context

Issue: It is crucial to confirm that this compound binds to its intended target inside intact cells at the concentrations used in your experiments.

Solution: Perform a Cellular Thermal Shift Assay (CETSA) to measure target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To directly measure the binding of this compound to its target protein in intact cells.[8][9][10]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8][9][11]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[8]

    • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[8][12]

    • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.[8][12]

    • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[8][12] A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[11]

Visualization: CETSA Experimental Workflow

cluster_0 Cell Culture cluster_1 Heat Treatment cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with This compound or Vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells B->C D Centrifuge to separate soluble/aggregated proteins C->D E Western Blot for target protein D->E F Plot melting curves E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Step 3: Correlate Phenotype with On-Target Inhibition

Issue: The observed cellular effect might be due to an off-target activity of this compound, rather than inhibition of the intended target.

Solution: Use genetic methods to validate that the phenotype is dependent on the target protein.

Experimental Protocol: Genetic Validation using CRISPR-Cas9 Knockout

  • Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

  • Methodology:

    • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

    • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

    • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

    • Knockout Verification: Screen the clones by Western blot and DNA sequencing to confirm the absence of the target protein.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells matches the phenotype of the this compound-treated cells, it provides strong evidence for on-target activity.

Visualization: Logic Diagram for On-Target vs. Off-Target Effects

A Phenotype observed with this compound? B Phenotype observed in Target KO cells? A->B Compare E No Phenotype A->E No C Conclusion: Likely On-Target Effect B->C Yes D Conclusion: Likely Off-Target Effect B->D No

Caption: Decision logic for interpreting results from genetic validation experiments.

Step 4: Employ Control Compounds

Issue: A single compound's activity can be misleading.

Solution: Use control compounds to strengthen the evidence for on-target activity.

Experimental Protocol: Using Control Compounds

  • Objective: To demonstrate that the observed effect is specific to the chemical scaffold of this compound and its intended activity.

  • Methodology:

    • Structurally Related Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against the primary target. This compound should not produce the same cellular phenotype.[3]

Advanced Troubleshooting: Proteome-Wide Off-Target Identification

For a more unbiased and comprehensive view of this compound's interactions, consider proteome-wide thermal shift assays.

Experimental Protocol: Thermal Proteome Profiling (TPP) / Proteome Integral Solubility Alteration (PISA)

  • Objective: To identify all proteins whose thermal stability is altered by this compound treatment in an unbiased, proteome-wide manner.[13][14][15]

  • Methodology: This technique is an extension of CETSA that uses quantitative mass spectrometry to identify and quantify thousands of proteins in the soluble fraction after heat treatment.[13][15]

    • Cells are treated with this compound or a vehicle control.

    • The proteome is subjected to a thermal challenge.

    • The soluble protein fractions are analyzed by mass spectrometry.

    • Proteins that show a significant thermal shift upon this compound treatment are identified as potential direct or indirect targets.[13]

Visualization: Simplified Signaling Pathway with Potential Off-Target

cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway A Upstream Signal B Target Kinase A A->B E Kinase C A->E C Downstream Effector 1 B->C D Cellular Phenotype A C->D F Downstream Effector 2 E->F G Cellular Phenotype B (Side Effect) F->G This compound This compound This compound->B Inhibits (intended) This compound->E Inhibits (unintended)

Caption: Illustrative signaling pathway showing on-target and potential off-target inhibition by this compound.

References

How to improve the experimental reproducibility with HSND80?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HSND80. This resource is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility and address common challenges when working with this compound, a potent dual inhibitor of MNK and p70S6K kinases.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a morpholino nicotinamide (B372718) analog of ponatinib (B1185) that acts as a potent dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) and Ribosomal protein S6 kinase (p70S6K).[1] Its mechanism of action involves the reduction of phosphorylation of key downstream targets, including eukaryotic translation initiation factor 4E (eIF4E), a target of MNK, and eIF4B and S6, which are targets of p70S6K.[1] This dual inhibition disrupts critical pathways involved in protein synthesis and cell proliferation, making it a promising agent for cancer research, particularly in breast and lung cancers.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated excellent activity against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines.[1] One of the specific cell lines mentioned in the literature is the TNBC cell line, MDA-MB-231.[1]

Q3: What is the recommended in vivo dosage for this compound in mouse models?

A3: this compound can be administered orally at doses of 15 and 30 mg/kg in syngeneic NSCLC mouse models, where it has been shown to reduce tumor volume.[1]

Q4: How does the target residence time of this compound compare to other MNK inhibitors?

A4: this compound exhibits a longer target residence time compared to other MNK inhibitors like eFT508 (tomivosertib). The residence time (τ) of this compound is 45 minutes for MNK1 and 58 minutes for MNK2, whereas for eFT508, it is 1 minute and 5 minutes, respectively.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent inhibition of p-eIF4E, p-eIF4B, or p-S6 in Western Blots Compound Degradation: this compound solution may be unstable under storage or experimental conditions.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Suboptimal Compound Concentration: The concentration of this compound used may not be optimal for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting the phosphorylation of its targets in your cell line.
Incorrect Timing of Cell Lysis: The time point for cell lysis after this compound treatment may not be optimal to observe the maximum inhibitory effect.Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to identify the optimal treatment duration for observing the desired downstream effects.
High variability in cell viability assay results Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5%). Include a vehicle-only control in your experiments.
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to high variability.Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate to confirm even cell distribution.
Compound Precipitation: this compound may precipitate in the cell culture medium.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different formulation or a lower concentration.
Unexpected off-target effects or cellular phenotypes Compensation Pathways: Inhibition of MNK and p70S6K may lead to the activation of compensatory signaling pathways.Investigate the activation of known compensatory pathways using techniques like Western blotting for other key signaling proteins.
Cell Line Specificity: The observed phenotype may be specific to the particular cell line being used.Test the effect of this compound on multiple cell lines of the same cancer type to confirm if the observed phenotype is a general response.
Lack of in vivo efficacy Poor Bioavailability: The formulation or route of administration may not be optimal for achieving therapeutic concentrations in the tumor tissue.While this compound has shown oral bioavailability, ensure the formulation is appropriate for oral gavage and that the dosing schedule is optimal.[1] Consider pharmacokinetic studies to measure compound levels in plasma and tumor tissue.
Tumor Model Resistance: The chosen in vivo model may be inherently resistant to the mechanism of action of this compound.Research the specific genetic and molecular characteristics of your tumor model to ensure it is a suitable model for targeting the MNK and p70S6K pathways.

Data Summary

Table 1: In Vivo Efficacy of this compound

Parameter Value Model System
Oral Dosage15 mg/kgSyngeneic NSCLC mouse model
Oral Dosage30 mg/kgSyngeneic NSCLC mouse model
Outcome Reduction in tumor volume

Table 2: Target Residence Time of this compound vs. eFT508

Compound Target Residence Time (τ)
This compoundMNK145 minutes
MNK258 minutes
eFT508MNK11 minute
MNK25 minutes

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound Target Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its downstream targets, eIF4E, eIF4B, and S6, in a cancer cell line such as MDA-MB-231.

Materials:

  • This compound

  • MDA-MB-231 cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-eIF4E, anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-eIF4B (Ser422), anti-eIF4B, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells and allow them to adhere and reach 70-80% confluency.

    • Prepare fresh dilutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).

    • Replace the medium with the this compound-containing medium or vehicle control and incubate for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: Cell Viability Assay

This protocol describes how to determine the effect of this compound on the viability of cancer cells using a standard MTT or similar colorimetric assay.

Materials:

  • This compound

  • Cancer cell line (e.g., MDA-MB-231)

  • 96-well plates

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound or a vehicle control to the wells.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

HSND80_Signaling_Pathway Growth_Factors Growth Factors / Mitogens RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR MNK MNK1/2 RAS_RAF_MEK_ERK->MNK p70S6K p70S6K PI3K_AKT_mTOR->p70S6K eIF4E eIF4E MNK->eIF4E S6 S6 Ribosomal Protein p70S6K->S6 eIF4B eIF4B p70S6K->eIF4B p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Protein_Synthesis Protein Synthesis & Cell Proliferation p_eIF4E->Protein_Synthesis p_S6 p-S6 S6->p_S6 p_S6->Protein_Synthesis p_eIF4B p-eIF4B eIF4B->p_eIF4B p_eIF4B->Protein_Synthesis This compound This compound This compound->MNK This compound->p70S6K

Caption: this compound dual-inhibits MNK and p70S6K signaling pathways.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment in_vitro_assays In Vitro Assays treatment->in_vitro_assays western_blot Western Blot (p-eIF4E, p-S6, etc.) in_vitro_assays->western_blot viability_assay Cell Viability Assay (IC50 Determination) in_vitro_assays->viability_assay data_analysis Data Analysis & Conclusion western_blot->data_analysis viability_assay->data_analysis in_vivo_prep In Vivo Model Preparation (e.g., NSCLC Mouse Model) in_vivo_treatment In Vivo this compound Dosing (e.g., 15, 30 mg/kg oral) in_vivo_prep->in_vivo_treatment in_vivo_monitoring Tumor Growth Monitoring in_vivo_treatment->in_vivo_monitoring endpoint Endpoint Analysis (Tumor Volume, Biomarkers) in_vivo_monitoring->endpoint endpoint->data_analysis data_analysis->in_vivo_prep

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Overcoming Resistance to HSND80 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSND80, a potent dual inhibitor of MNK and p70S6K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent dual inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2) and p70 ribosomal S6 kinase (p70S6K).[1] Its mechanism of action involves the inhibition of these kinases, which in turn reduces the phosphorylation of key downstream targets involved in protein synthesis and cell proliferation. Specifically, this compound has been shown to decrease the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a target of MNK, and ribosomal protein S6 (S6) and eIF4B, which are targets of p70S6K.[1] This dual inhibition leads to the suppression of tumor cell growth.

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated significant activity against a range of cancer cell lines, particularly triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines.[1]

Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound are in the nanomolar range for many sensitive cell lines, indicating its high potency. The table below summarizes the reported IC50 values for this compound in various cancer cell lines after 72 hours of treatment.[1]

Cell LineCancer TypeIC50 (nM)
4T1Murine Breast Cancer0.93
MDA-MB-231Triple-Negative Breast Cancer8.8
MCF-7Breast Cancer (ER+)18.5
MDA-MB-468Triple-Negative Breast Cancer18.3
T47DBreast Cancer (ER+)84.2
HOP-92Non-Small Cell Lung Cancer27
NCI-H226Non-Small Cell Lung Cancer29.5
NCI-H522Non-Small Cell Lung Cancer31.6
EKVXNon-Small Cell Lung Cancer38
NCI-H322MNon-Small Cell Lung Cancer57.5
A549Non-Small Cell Lung Cancer79.4
NCI-H23Non-Small Cell Lung Cancer107.2
NCI-H460Non-Small Cell Lung Cancer107.2
HOP-62Non-Small Cell Lung Cancer144.5
KLN205Murine Lung Cancer360

Q4: How can I confirm that this compound is active in my cell line?

A4: The activity of this compound can be confirmed by assessing the phosphorylation status of its downstream targets. A significant reduction in the phosphorylation of eIF4E at Serine 209 (p-eIF4E) and S6 ribosomal protein at Serine 235/236 (p-S6) after treatment with this compound (e.g., 0.5-3 µM for 4 hours) would indicate target engagement and pathway inhibition.[1] This can be measured using Western blotting.

Troubleshooting Guide: Resistance to this compound

Problem 1: Decreased sensitivity or acquired resistance to this compound in my cancer cell line.

This is indicated by an increase in the IC50 value of this compound over time or a lack of expected growth inhibition.

Potential Cause 1: Activation of Compensatory Signaling Pathways.

Inhibition of the MNK and p70S6K pathways can sometimes lead to the activation of alternative survival pathways, most notably the PI3K/Akt/mTOR pathway. This can occur through the release of negative feedback loops. For instance, p70S6K can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS-1), which is an activator of the PI3K/Akt pathway. Inhibition of p70S6K by this compound can therefore lead to the reactivation of Akt signaling, promoting cell survival and resistance.

Suggested Solution:

  • Investigate Akt Activation: Perform a Western blot to check the phosphorylation status of Akt at Serine 473 (p-Akt). An increase in p-Akt levels in this compound-treated resistant cells compared to sensitive cells would suggest the activation of this compensatory pathway.

  • Combination Therapy: Consider a combination therapy approach. The addition of a PI3K or Akt inhibitor may synergize with this compound to overcome resistance.

Signaling Pathway: this compound Action and Potential Resistance Mechanism

cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PI3K/Akt/mTOR Pathway cluster_3 Downstream Effects cluster_4 Resistance Mechanism Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF PDK1 PDK1 PI3K->PDK1 p-Akt (Feedback) p-Akt (Feedback) PI3K->p-Akt (Feedback) Akt Akt PDK1->Akt MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK eIF4E eIF4E MNK->eIF4E mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->PI3K Negative Feedback S6 S6 p70S6K->S6 p-eIF4E p-eIF4E eIF4E->p-eIF4E Phosphorylation Protein Synthesis Protein Synthesis p-eIF4E->Protein Synthesis p-S6 p-S6 S6->p-S6 Phosphorylation p-S6->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation This compound This compound This compound->PI3K Relieves Inhibition This compound->MNK Inhibits This compound->p70S6K Inhibits p-Akt (Feedback)->Cell Proliferation Promotes Survival

Caption: this compound inhibits MNK and p70S6K, leading to reduced protein synthesis and cell proliferation. Resistance can arise from the relief of negative feedback from p70S6K to the PI3K/Akt pathway, causing its reactivation.

Potential Cause 2: Alterations in Drug Target or Downstream Components.

While less common for kinase inhibitors, mutations in the drug targets (MNK or p70S6K) or upregulation of downstream effectors (e.g., eIF4E) could potentially confer resistance.

Suggested Solution:

  • Sequence Analysis: If resistance is persistent and cannot be explained by compensatory pathways, consider sequencing the kinase domains of MNK1, MNK2, and RPS6KB1 (the gene encoding p70S6K) in your resistant cell line to check for mutations.

  • Overexpression Analysis: Use Western blotting or qPCR to assess the total protein or mRNA levels of MNK1/2, p70S6K, and eIF4E in sensitive versus resistant cells.

Problem 2: Inconsistent results in cell viability assays (e.g., MTT, resazurin).

Potential Causes and Solutions:

Potential CauseSuggested Solution
Sub-optimal cell seeding density Determine the optimal seeding density for your cell line to ensure cells are in the logarithmic growth phase during the experiment.
Interference of this compound with the assay reagent Run a control with media, this compound (at the highest concentration used), and the assay reagent (without cells) to check for any direct chemical reaction.
Incomplete solubilization of formazan (B1609692) crystals (MTT assay) Ensure complete solubilization by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation.
High background Use phenol (B47542) red-free media during the assay incubation and ensure all reagents are fresh and free of contamination.

Experimental Protocols

1. Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Workflow: Generating a Resistant Cell Line

start Start with parental sensitive cell line det_ic50 Determine initial IC50 of this compound start->det_ic50 treat_low Treat cells with low concentration (e.g., 0.5 x IC50) det_ic50->treat_low monitor Monitor cell growth and morphology treat_low->monitor increase_conc Gradually increase This compound concentration (e.g., 2-fold increments) monitor->increase_conc Once cells recover and grow steadily increase_conc->monitor stabilize Maintain cells at a stable, higher concentration increase_conc->stabilize After several passages at each concentration confirm_resistance Confirm resistance by re-evaluating IC50 stabilize->confirm_resistance end Resistant cell line established confirm_resistance->end

Caption: A stepwise approach to generating a drug-resistant cell line by gradually increasing the concentration of the selective agent.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or resazurin) with the parental cell line to determine the initial IC50 of this compound.

  • Initial Treatment: Start by culturing the parental cells in a medium containing a low concentration of this compound (e.g., 0.5 x IC50).

  • Monitoring: Closely monitor the cells. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells are growing steadily at the current concentration, subculture them and increase the concentration of this compound in the medium (e.g., by 2-fold).

  • Repeat: Repeat the process of monitoring and dose escalation. This process can take several months.

  • Stabilization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), maintain them at this concentration for several passages to ensure the resistance phenotype is stable.

  • Confirmation of Resistance: Perform a cell viability assay on the resistant cell line and compare the new IC50 value to that of the parental cell line. A significant increase in the IC50 confirms resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.

2. Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plates

  • Cancer cell lines (parental and/or resistant)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Western Blot Analysis of Key Signaling Proteins

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Primary Antibodies:

Target ProteinRecommended DilutionSupplierCatalog Number
Phospho-eIF4E (Ser209)1:1000Cell Signaling Technology#9741
Total eIF4E1:1000Cell Signaling Technology#9742 or #2067
Phospho-S6 Ribosomal Protein (Ser235/236)1:2000Cell Signaling Technology#2211
Total S6 Ribosomal Protein1:1000Cell Signaling Technology#2217
Phospho-Akt (Ser473)1:2000Cell Signaling Technology#4060
Total Akt1:1000Cell Signaling Technology#4691
β-Actin (Loading Control)1:1000Cell Signaling Technology#4967 or #4970

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.

References

Technical Support Center: Interpreting HSND80 Phosphoproteomics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting unexpected results from phosphoproteomics experiments involving the dual MNK/p70S6K inhibitor, HSND80.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on the phosphoproteome?

This compound is a potent dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) and Ribosomal protein S6 kinase (p70S6K).[1] Its primary expected effect on the phosphoproteome is a significant reduction in the phosphorylation of downstream targets of these kinases. Key targets include the eukaryotic initiation factor 4E (eIF4E), a target of MNK, and the ribosomal protein S6 (S6) and eukaryotic initiation factor 4B (eIF4B), which are targets of p70S6K.[1]

Q2: My phosphoproteomics data shows no change in the phosphorylation of eIF4E or S6 after this compound treatment. What could be the reason?

Several factors could contribute to this unexpected result:

  • Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may not have been sufficient to induce a measurable change in the phosphorylation of its targets.

  • Cellular Context and Resistance: The specific cell line used may have intrinsic or acquired resistance mechanisms that bypass the effects of MNK and p70S6K inhibition.

  • Experimental Variability: Issues during sample preparation, such as incomplete phosphatase inhibition or inefficient phosphopeptide enrichment, can mask the true biological effect of the inhibitor.

  • Data Analysis Stringency: Overly stringent data filtering criteria might exclude true positive phosphosites that show a modest but significant change.

Q3: I am observing widespread changes in phosphorylation that are not known to be downstream of MNK or p70S6K. Is this indicative of off-target effects?

While off-target effects are a possibility with any kinase inhibitor, widespread changes could also be due to:

  • Secondary Signaling Effects: Inhibition of MNK and p70S6K can lead to downstream feedback loops and crosstalk with other signaling pathways, resulting in a broader impact on the phosphoproteome.

  • Cellular Stress Response: The treatment itself might induce a stress response in the cells, leading to global changes in phosphorylation.

  • Inadequate Experimental Controls: Comparison against a vehicle-treated control (e.g., DMSO) is crucial to distinguish the specific effects of this compound from general cellular responses.[2]

Q4: How can I validate the phosphoproteomics results for key targets of this compound?

It is highly recommended to validate key findings from your phosphoproteomics data using orthogonal methods. A common and effective approach is to perform Western blotting using phospho-specific antibodies for key targets like phospho-eIF4E and phospho-S6.[1] This will provide an independent confirmation of the changes (or lack thereof) observed in the mass spectrometry data.

Troubleshooting Guides

Issue 1: Low Phosphopeptide Identification and Quantification

Symptoms:

  • A low number of unique phosphopeptides are identified in your mass spectrometry run.

  • Many expected phosphosites are not detected, even in the control samples.

  • Poor quantitative data with a high number of missing values across replicates.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Starting Material For global phosphoproteomics, a sufficient amount of starting material is crucial due to the low stoichiometry of phosphorylation.[3][4] Aim for at least 1 mg of protein per sample.
Inefficient Cell Lysis & Protein Digestion Ensure complete cell lysis to release all proteins. Use a lysis buffer containing strong denaturants like urea (B33335).[5] Optimize trypsin digestion by ensuring the correct enzyme-to-protein ratio and incubation time.[6]
Suboptimal Phosphopeptide Enrichment The choice of enrichment strategy (e.g., Titanium Dioxide (TiO2), Immobilized Metal Affinity Chromatography (IMAC)) can significantly impact the results. Consider sequential enrichment with both TiO2 and IMAC to increase coverage.[7]
Sample Loss During Preparation Phosphopeptides can be lost due to adsorption to plasticware. Use low-binding tubes and pipette tips throughout the workflow.
Issue 2: High Variability Between Replicates

Symptoms:

  • Poor correlation of phosphopeptide intensities between biological or technical replicates.

  • Large coefficients of variation (CVs) for quantified phosphopeptides.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Phosphatase Inhibition Immediately after cell harvesting, use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation.
Inconsistent Sample Handling Standardize all sample preparation steps, including cell culture conditions, treatment times, harvesting, and processing. Automation can help minimize manual variability.
Batch Effects If samples are processed in multiple batches, a "batch effect" can introduce systematic variation. Process all samples for a given comparison in a single batch whenever possible. If not, include a reference sample in each batch to aid in normalization.
Mass Spectrometer Performance Ensure the mass spectrometer is properly calibrated and performing optimally. Run quality control samples regularly to monitor instrument performance.

Experimental Protocols

Protocol 1: General Workflow for Phosphoproteomics Analysis of this compound-Treated Cells

This protocol outlines the key steps for a typical phosphoproteomics experiment to study the effects of this compound.

  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., MDA-MB-231 for breast cancer studies) to the desired confluency.[1]

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis and Protein Quantification:

    • Harvest cells and lyse them in a buffer containing 8M urea and a cocktail of phosphatase and protease inhibitors.[5]

    • Quantify the protein concentration using a standard method like the BCA assay.

  • Protein Digestion:

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

    • Digest the proteins into peptides using sequencing-grade trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using TiO2 or IMAC beads.[7] For broader coverage, sequential enrichment can be performed.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a suitable software package to identify and quantify the phosphopeptides.

    • Perform statistical analysis to identify phosphosites that are significantly regulated by this compound treatment.

Visualizations

cluster_workflow Phosphoproteomics Workflow for this compound Analysis Cell Culture & this compound Treatment Cell Culture & this compound Treatment Cell Lysis Cell Lysis Cell Culture & this compound Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment TiO2 / IMAC LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment->LC-MS/MS Analysis Data Analysis & Interpretation Data Analysis & Interpretation LC-MS/MS Analysis->Data Analysis & Interpretation

Caption: A general experimental workflow for phosphoproteomics analysis of this compound-treated cells.

cluster_troubleshooting Troubleshooting Logic: No Effect of this compound on Key Targets Unexpected Result Unexpected Result Check Drug Concentration & Time Check Drug Concentration & Time Unexpected Result->Check Drug Concentration & Time Verify Phosphatase Inhibition Verify Phosphatase Inhibition Unexpected Result->Verify Phosphatase Inhibition Assess Enrichment Efficiency Assess Enrichment Efficiency Unexpected Result->Assess Enrichment Efficiency Validate with Western Blot Validate with Western Blot Unexpected Result->Validate with Western Blot Optimize Treatment Conditions Optimize Treatment Conditions Check Drug Concentration & Time->Optimize Treatment Conditions Improve Lysis Buffer Improve Lysis Buffer Verify Phosphatase Inhibition->Improve Lysis Buffer Consider Sequential Enrichment Consider Sequential Enrichment Assess Enrichment Efficiency->Consider Sequential Enrichment Confirm or Refute MS Data Confirm or Refute MS Data Validate with Western Blot->Confirm or Refute MS Data

Caption: A logical diagram for troubleshooting the lack of expected effects of this compound.

cluster_pathway Expected this compound Signaling Pathway Inhibition This compound This compound MNK MNK This compound->MNK inhibits p70S6K p70S6K This compound->p70S6K inhibits eIF4E eIF4E MNK->eIF4E phosphorylates S6 S6 p70S6K->S6 phosphorylates

Caption: The expected inhibitory effect of this compound on the MNK and p70S6K signaling pathways.

References

Mitigating HSND80-induced cytotoxicity in normal cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing HSND80, a potent dual inhibitor of MNK and p70S6K kinases.[1][2] The primary focus is to address potential issues of cytotoxicity in normal (non-cancerous) cell lines that may be encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a dual inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2) and Ribosomal protein S6 kinase (p70S6K).[1][2] In cancer cell lines, it has been shown to reduce the phosphorylation of downstream targets including eukaryotic initiation factor 4E (eIF4E), eukaryotic initiation factor 4B (eIF4B), and ribosomal protein S6 (S6).[1] This action disrupts protein synthesis and cell growth signaling pathways, leading to an anti-tumor effect.[1][2]

Q2: I am observing significant cytotoxicity in my normal cell line when treated with this compound. Is this expected?

A2: While this compound has shown potent activity against cancer cell lines, its effects on normal cells are less characterized.[1][2] Kinase inhibitors can sometimes exhibit off-target effects or impact signaling pathways that are also active in normal cells, potentially leading to cytotoxicity. The degree of cytotoxicity can be cell-type dependent. It is crucial to perform dose-response experiments to determine the cytotoxic concentration (CC50) in your specific normal cell line.

Q3: How can I determine if the observed cell death in my normal cells is due to apoptosis?

A3: Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity induced by kinase inhibitors. You can assess for apoptosis using several methods, including:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic cascade.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting for Apoptotic Markers: Probing for cleavage of PARP or activation of caspases (e.g., cleaved caspase-3, -8, -9) can provide molecular evidence of apoptosis.

Q4: What are some strategies to reduce this compound-induced cytotoxicity in my normal cell line while maintaining its effect on cancer cells in a co-culture model?

A4: This is a common challenge in cancer research. Here are a few strategies to consider:

  • Dose Optimization: The most straightforward approach is to carefully titrate the concentration of this compound. The goal is to find a therapeutic window where it is effective against the cancer cells but has minimal impact on the normal cells.

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 24 hours on, 48 hours off) might reduce the cumulative toxicity to normal cells while still suppressing cancer cell proliferation.

  • Combination Therapy: Investigating synergistic combinations with other anti-cancer agents may allow for a lower, less toxic dose of this compound to be used.

  • Targeted Delivery Systems: In more advanced applications, encapsulating this compound in a nanoparticle or other targeted delivery system could enhance its delivery to cancer cells and reduce exposure to normal cells.[3]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure for cell counting and seeding.
This compound Stock Solution Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO) and store it appropriately. Perform serial dilutions accurately.
Assay Incubation Time Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint.
Edge Effects in Plates Avoid using the outer wells of microplates for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Issue 2: Unexpectedly high cytotoxicity at low this compound concentrations in a normal cell line.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Your normal cell line may be particularly sensitive to the inhibition of MNK and/or p70S6K pathways.
Off-Target Effects This compound may have off-target activities in your specific cell line.
Contamination Rule out contamination of your cell culture (e.g., mycoplasma) or the this compound compound.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound using an MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a normal cell line by 50%.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a 2X serial dilution of this compound in complete medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells in a normal cell line following treatment with this compound.

Materials:

  • Normal cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the CC50 concentration (and a lower and higher concentration if desired) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Hypothetical CC50 Values of this compound in Various Cell Lines

Cell LineCell TypeCC50 (µM) after 72h
MDA-MB-231Triple-Negative Breast Cancer0.5
A549Non-Small Cell Lung Cancer1.2
MCF-10ANormal Breast Epithelial15.8
BEAS-2BNormal Bronchial Epithelial25.4

Table 2: Hypothetical Apoptosis Analysis of a Normal Cell Line (e.g., MCF-10A) Treated with this compound for 48 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (5 µM)80.1 ± 3.512.3 ± 2.27.6 ± 1.9
This compound (15 µM)48.7 ± 4.235.6 ± 3.115.7 ± 2.5
This compound (30 µM)20.3 ± 2.940.1 ± 3.839.6 ± 4.1

Visualizations

HSND80_Signaling_Pathway This compound This compound MNK MNK1/2 This compound->MNK p70S6K p70S6K This compound->p70S6K Phosphorylation_eIF4E Phosphorylation of eIF4E MNK->Phosphorylation_eIF4E Phosphorylation_eIF4B_S6 Phosphorylation of eIF4B / S6 p70S6K->Phosphorylation_eIF4B_S6 eIF4E eIF4E eIF4B_S6 eIF4B / S6 Protein_Synthesis Protein Synthesis & Cell Proliferation Phosphorylation_eIF4E->Protein_Synthesis Phosphorylation_eIF4B_S6->Protein_Synthesis Inhibition Inhibition

Caption: this compound inhibits MNK and p70S6K signaling pathways.

Cytotoxicity_Workflow Start Start: Normal Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 High_Cytotoxicity High Cytotoxicity Observed? Calculate_CC50->High_Cytotoxicity Apoptosis_Assay Perform Apoptosis Assay (Annexin V / Caspase) High_Cytotoxicity->Apoptosis_Assay Yes End End High_Cytotoxicity->End No Analyze_Mechanism Analyze Mechanism of Cell Death Apoptosis_Assay->Analyze_Mechanism Optimize_Experiment Optimize Experiment (Dose, Time, etc.) Analyze_Mechanism->Optimize_Experiment Optimize_Experiment->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Strategies to enhance the therapeutic index of HSND80.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HSND80, a novel dual MNK/p70S6K inhibitor. Our goal is to help you enhance the therapeutic index of this compound in your preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known therapeutic index (TI) of this compound?

A1: The precise therapeutic index for this compound has not been definitively established in publicly available literature. The therapeutic index is a critical parameter determined during preclinical and clinical development.[1][2] It is calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50).[1] For this compound, in vivo studies have shown tumor volume reduction at oral doses of 15 and 30 mg/kg in a syngeneic non-small cell lung cancer (NSCLC) mouse model, suggesting a potential therapeutic window.[3] However, comprehensive dose-escalation and toxicity studies are required to determine the TD50 and subsequently calculate the TI.

Q2: How can I determine the therapeutic index of this compound in my animal model?

A2: To determine the TI, you will need to conduct two parallel sets of experiments:

  • Efficacy Studies (to determine ED50): Administer a range of this compound doses to your tumor-bearing animal models. The primary endpoint will be a measurable anti-tumor effect, such as tumor growth inhibition. The ED50 is the dose at which 50% of the maximum therapeutic effect is observed.

  • Toxicity Studies (to determine TD50): Administer a range of this compound doses to healthy or tumor-bearing animals and monitor for signs of toxicity. This includes, but is not limited to, weight loss, changes in behavior, and analysis of blood and tissue samples for markers of organ damage. The TD50 is the dose that causes a specific, predefined toxicity in 50% of the animals.

The TI is then calculated as TD50 / ED50. A higher TI indicates a more favorable safety profile.[2]

Q3: What are some general strategies to enhance the therapeutic index of a kinase inhibitor like this compound?

A3: Several strategies can be employed to improve the therapeutic index of this compound:

  • Combination Therapy: Combining this compound with other anti-cancer agents may allow for a dose reduction of this compound, thereby decreasing toxicity while maintaining or even enhancing anti-tumor efficacy.[1]

  • Drug Sensitizers: Co-administration of a non-toxic agent that modulates drug transporters or metabolic pathways can increase the concentration and/or residence time of this compound in tumor cells, potentially lowering the required effective dose.[1][4]

  • Targeted Drug Delivery: Encapsulating this compound in a nanoparticle-based delivery system, such as liposomes or polymeric nanoparticles, can improve its biodistribution to tumor sites and reduce exposure to healthy tissues, thus widening the therapeutic window.[5]

  • Optimized Dosing Schedules: Exploring different dosing regimens (e.g., intermittent vs. continuous dosing) can help manage toxicity while preserving efficacy.[6]

Q4: My in vivo experiments with this compound are showing significant toxicity with limited efficacy. What should I do?

A4: This is a common challenge in preclinical drug development. Here are some troubleshooting steps:

  • Re-evaluate the Dose Range: You may be starting at a dose that is too high. Conduct a dose-ranging study with smaller dose escalations to identify a better-tolerated starting dose.

  • Assess Pharmacokinetics and Pharmacodynamics (PK/PD): Analyze the plasma concentration of this compound over time and correlate it with target engagement in both tumor and healthy tissues. This can help you understand if the toxicity is due to off-target effects or exaggerated on-target effects in healthy tissues.

  • Consider a Different Animal Model: The toxicity profile of a compound can vary between different strains or species of animals.

  • Implement a Combination Strategy: As mentioned in Q3, combining this compound with another agent may allow you to reduce the dose and mitigate toxicity.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High inter-animal variability in tumor response to this compound. Inconsistent drug administration; Heterogeneity of the tumor model; Differences in individual animal metabolism.Refine your drug administration technique to ensure consistent dosing. Ensure your tumor model is well-characterized and uniform. Increase the number of animals per group to improve statistical power.
Tumor resistance to this compound develops over time. Activation of compensatory signaling pathways; Upregulation of drug efflux transporters.Investigate potential resistance mechanisms through molecular analysis of resistant tumors. Consider a combination therapy that targets the identified resistance pathway.
Unexpected off-target toxicities observed in vivo. This compound may be inhibiting other kinases or cellular targets.Perform a broader kinase profiling screen to identify potential off-target interactions. If off-targets are identified, medicinal chemistry efforts may be needed to improve selectivity.

Quantitative Data Summary

Compound Target Reported Efficacious Dose (in vivo) Therapeutic Index (TI) Reference
This compoundDual MNK/p70S6K Inhibitor15 and 30 mg/kg (oral, in a syngeneic NSCLC mouse model)Not yet established[3]

Experimental Protocols

Protocol 1: Determination of In Vivo Efficacy (ED50) of this compound in a Xenograft Mouse Model

  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer). Implant 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.

  • Dosing: Prepare this compound in an appropriate vehicle. Administer a range of doses (e.g., 5, 15, 30, 50 mg/kg) orally once daily.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for each dose group. Plot the dose-response curve and determine the ED50 using non-linear regression analysis.

Protocol 2: In Vivo Toxicity Assessment (TD50) of this compound

  • Animal Groups: Use healthy, non-tumor-bearing mice of the same strain and age as in the efficacy study.

  • Dose Escalation: Administer escalating doses of this compound to different cohorts of mice.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture or activity, and ruffled fur.

  • Blood and Tissue Collection: At the end of the study (or if humane endpoints are reached), collect blood for complete blood count and serum chemistry analysis. Collect major organs for histopathological examination.

  • Data Analysis: Define a clear endpoint for toxicity (e.g., >20% body weight loss, significant elevation of liver enzymes). The TD50 is the dose at which 50% of the animals exhibit this toxicity.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway MNK/p70S6K Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK MAPK Pathway Growth_Factors->MAPK PI3K_AKT PI3K/AKT/mTOR Pathway Growth_Factors->PI3K_AKT Stress Stress Stress->MAPK MNK MNK1/2 MAPK->MNK p70S6K p70S6K PI3K_AKT->p70S6K eIF4E eIF4E MNK->eIF4E S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis S6->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation This compound This compound This compound->MNK This compound->p70S6K

Caption: Signaling pathway showing this compound's dual inhibition of MNK and p70S6K.

Experimental_Workflow cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (TD50) cluster_TI Therapeutic Index Calculation A Tumor Cell Implantation B Tumor Growth & Randomization A->B C This compound Dose Range Administration B->C D Tumor Volume Measurement C->D E Calculate ED50 D->E K TI = TD50 / ED50 E->K F Healthy Animal Cohorts G This compound Dose Escalation F->G H Monitor for Toxicity Signs G->H I Blood & Tissue Analysis H->I J Calculate TD50 I->J J->K

Caption: Workflow for determining the therapeutic index of this compound.

References

Validation & Comparative

HSND80: A Comparative Analysis of a Novel Dual MNK/p70S6K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2) and the p70S6 kinase (p70S6K) are key downstream effectors of critical signaling pathways frequently dysregulated in cancer, such as the RAS-MAPK and PI3K-mTOR pathways. These kinases play a pivotal role in promoting cell proliferation, survival, and metastasis, making them attractive targets for therapeutic intervention. HSND80 is a novel, orally active small molecule inhibitor targeting both MNK and p70S6K. This guide provides a comparative analysis of the efficacy of this compound against other known MNK inhibitors, supported by preclinical data.

Mechanism of Action: Dual Inhibition of MNK and p70S6K

This compound distinguishes itself from other MNK inhibitors by its dual-targeting mechanism. While most inhibitors focus solely on the MNK-eIF4E axis, this compound also inhibits p70S6K, a key regulator of protein synthesis and cell growth. This dual inhibition is hypothesized to lead to a more comprehensive blockade of oncogenic signaling pathways.

The MNK kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in the initiation of translation of several oncogenic mRNAs. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby suppressing the translation of proteins involved in tumor growth and survival.

Simultaneously, by inhibiting p70S6K, this compound impacts the phosphorylation of the S6 ribosomal protein and other downstream targets, further disrupting protein synthesis and cell cycle progression. This multi-pronged approach offers the potential for enhanced anti-cancer efficacy and a strategy to overcome resistance mechanisms.

MNK_p70S6K_Signaling_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E P Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4E->Oncogenic_Proteins PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 P Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis This compound This compound This compound->MNK This compound->p70S6K Other_MNKi Other MNK Inhibitors Other_MNKi->MNK

Caption: Simplified signaling pathway showing this compound's dual inhibition.

Comparative Efficacy of this compound

The following tables summarize the available preclinical data for this compound in comparison to other notable MNK inhibitors. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Kinase and Cellular Potency
InhibitorTarget(s)MNK1 (Kd/IC50)MNK2 (Kd/IC50)p70S6KSelect Cancer Cell Line IC50 (nM)Reference(s)
This compound MNK1/2, p70S6K 44 nM (Kd) 4 nM (Kd) Inhibits MDA-MB-231: 8.8, A549: 79.4 [1]
eFT508 (Tomivosertib)MNK1/21-2 nM (IC50)1-2 nM (IC50)Not reportedNot directly comparable
CercosporamideMNK1/2, JAK3, Pkc1116 nM (IC50)11 nM (IC50)Not reportedNot directly comparable[2][3]
BAY1143269MNK1Potent inhibitionLess potentNot reportedNot directly comparable
SEL201MNK1/210.8 nM (IC50)5.4 nM (IC50)Not reportedNot directly comparable[2]
ETC-206 (Tinodasertib)MNK1/264 nM (IC50)86 nM (IC50)Not reportedK562-eIF4E: 800 (cellular p-eIF4E)[4][5]

Data for other inhibitors is presented as found in public sources and may not be directly comparable due to different assay conditions.

Table 2: In Vivo Efficacy in Preclinical Models
InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
This compound Syngeneic NSCLC Mouse Model 15 and 30 mg/kg, p.o. Dose-dependent reduction in tumor volume [6][7]
eFT508 (Tomivosertib)B-cell lymphoma xenograft1 mg/kg70% inhibition of p-eIF4E up to 8h[5]
BAY1143269NSCLC xenograft modelsNot specifiedStrong efficacy in monotherapy[8][9]
CercosporamideColon carcinoma xenograft20 mg/kg, p.o.Reduced tumor growth[10]

A key differentiator for this compound is its significantly longer target residence time compared to other inhibitors. This compound exhibits a target residence time (τ) of 45 minutes and 58 minutes against MNK1 and MNK2, respectively. In contrast, eFT508 (tomivosertib) has a much shorter residence time of 1 minute and 5 minutes for MNK1 and MNK2, respectively[11]. This prolonged engagement with its targets may contribute to a more sustained inhibition of the signaling pathway and potentially enhanced in vivo efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for Western Blot analysis of eIF4E phosphorylation and in vivo tumor growth inhibition studies.

Western Blot Analysis for Phosphorylated eIF4E (p-eIF4E)

This protocol outlines the general steps to assess the inhibition of MNK activity by measuring the phosphorylation status of its downstream target, eIF4E.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat cells with MNK inhibitors (e.g., this compound) and controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibodies (p-eIF4E, total eIF4E, loading control) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify changes in p-eIF4E levels analysis->end

Caption: General workflow for Western Blot analysis of p-eIF4E.
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MDA-MB-231 or A549) in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or other MNK inhibitors for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-eIF4E signal to the total eIF4E signal to determine the relative phosphorylation level.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of MNK inhibitors.

Xenograft_Workflow start Start: Tumor Cell Implantation implantation Subcutaneous implantation of cancer cells into immunocompromised mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of mice into treatment and control groups tumor_growth->randomization treatment Daily oral administration of this compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint analysis Tumor weight measurement and pharmacodynamic analysis (e.g., Western Blot) endpoint->analysis end End: Determine Tumor Growth Inhibition analysis->end

Caption: Workflow for in vivo tumor growth inhibition studies.
  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at the desired doses (e.g., 15 and 30 mg/kg) once daily.

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.

  • Data Analysis:

    • Weigh the excised tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • A portion of the tumor tissue can be processed for pharmacodynamic analysis, such as Western blotting for p-eIF4E, to confirm target engagement in vivo.

Conclusion

This compound is a promising novel anti-cancer agent that demonstrates potent dual inhibition of MNK1/2 and p70S6K. Preclinical data indicate its efficacy in vitro against various cancer cell lines and in vivo in a non-small cell lung cancer model. Its significantly longer target residence time compared to other MNK inhibitors like eFT508 suggests a potential for more sustained target inhibition and improved therapeutic outcomes. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other MNK inhibitors. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

HSND80 vs. eFT508 (Tomivosertib): A Comparative Analysis of Target Residence Time

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor drug discovery, target residence time has emerged as a critical parameter influencing in vivo efficacy and duration of action. This guide provides a detailed comparison of two inhibitors targeting the MAPK-interacting kinases 1 and 2 (MNK1 and MNK2): HSND80 and eFT508 (tomivosertib). While both compounds inhibit these key regulators of protein synthesis, a crucial distinction lies in their target residence time, with this compound demonstrating a significantly longer duration of target engagement.

Executive Summary

This compound, a dual inhibitor of MNK and p70S6K, exhibits a substantially longer target residence time for both MNK1 and MNK2 compared to eFT508, a selective MNK1/2 inhibitor. This prolonged engagement by this compound suggests a potential for more sustained target inhibition in a cellular context, which could translate to enhanced or more durable pharmacological effects. This comparison guide will delve into the available quantitative data, outline the experimental methodologies used to determine target residence time, and visualize the relevant signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound and eFT508, highlighting the differences in their target residence times and binding affinities.

Table 1: Target Residence Time (τ) Comparison

CompoundTargetTarget Residence Time (τ)
This compound MNK145 minutes[1][2][3]
MNK258 minutes[1][2][3]
eFT508 (tomivosertib) MNK11 minute[1]
MNK25 minutes[1]

Table 2: Binding Affinity and Potency

CompoundTargetKd (nM)IC50 (nM)
This compound MNK144[2][3]-
MNK24[2][3]-
eFT508 (tomivosertib) MNK1-1-2.4[4][5][6]
MNK2-1-2[4][5][6]

Mechanism of Action and Signaling Pathways

Both this compound and eFT508 exert their effects by inhibiting MNK1 and MNK2, kinases that are key downstream effectors of the MAPK signaling pathways (ERK and p38). A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E). By phosphorylating eIF4E at Ser209, MNK1/2 promote the translation of specific mRNAs involved in cell proliferation, survival, and immune signaling. Inhibition of MNK1/2 by this compound or eFT508 leads to a reduction in eIF4E phosphorylation, thereby suppressing the translation of these oncogenic proteins.[4][7][8] eFT508 has been shown to be a reversible, ATP-competitive inhibitor of MNK1/2.[5]

This compound possesses a dual inhibitory activity, also targeting the p70S6 kinase (p70S6K).[1][2] p70S6K is a downstream effector of the PI3K/Akt/mTOR signaling pathway and plays a crucial role in cell growth and proliferation by phosphorylating the S6 ribosomal protein, which is involved in the translation of mRNAs containing a 5'-terminal oligopyrimidine tract (5'TOP).

MNK_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, FGF) Ras Ras Growth_Factors->Ras Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MNK1_2 MNK1/2 ERK1_2->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E phosphorylates eIF4G eIF4G eIF4G->eIF4E p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E mRNA_Translation mRNA Translation (Proliferation, Survival) p_eIF4E->mRNA_Translation This compound This compound This compound->MNK1_2 eFT508 eFT508 (tomivosertib) eFT508->MNK1_2

Caption: Simplified MNK1/2 Signaling Pathway.

p70S6K_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates p_S6 p-S6 S6->p_S6 Protein_Synthesis Protein Synthesis (Cell Growth) p_S6->Protein_Synthesis This compound This compound This compound->p70S6K

Caption: Simplified p70S6K Signaling Pathway.

Experimental Protocols

The determination of drug-target residence time is a key experiment in preclinical drug development. While the specific protocols for the published data on this compound and eFT508 are not publicly available in full detail, a general methodology for measuring kinase inhibitor residence time using techniques like Surface Plasmon Resonance (SPR) or enzymatic "jump dilution" assays can be described.

Surface Plasmon Resonance (SPR) for Residence Time Measurement

SPR is a label-free technique that measures the binding and dissociation of molecules in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants of the inhibitor-kinase complex. Residence time (τ) is calculated as the reciprocal of the dissociation rate constant (1/koff).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant MNK1 or MNK2 kinase

  • This compound and eFT508 compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: The kinase (ligand) is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Binding: A series of concentrations of the inhibitor (analyte) are injected over the chip surface, allowing for association with the immobilized kinase.

  • Dissociation: Running buffer is flowed over the chip to initiate the dissociation of the inhibitor from the kinase.

  • Data Analysis: The binding and dissociation phases are monitored in real-time as a change in the SPR signal. The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values. The residence time (τ) is then calculated as 1/koff.

SPR_Workflow Start Start Immobilize Immobilize Kinase on Sensor Chip Start->Immobilize Inject_Inhibitor Inject Inhibitor (Association) Immobilize->Inject_Inhibitor Inject_Buffer Inject Buffer (Dissociation) Inject_Inhibitor->Inject_Buffer Data_Analysis Data Analysis (Calculate k_on, k_off, τ) Inject_Buffer->Data_Analysis End End Data_Analysis->End

Caption: General workflow for SPR-based residence time measurement.
Jump Dilution Enzymatic Assay

This method measures the recovery of kinase activity after rapid dilution of a pre-formed inhibitor-kinase complex.

Objective: To determine the dissociation rate constant (koff) by monitoring the return of enzymatic activity.

Materials:

  • Purified MNK1 or MNK2 kinase

  • This compound and eFT508 compounds

  • Kinase substrate (e.g., a peptide substrate for MNK)

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Complex Formation: The kinase and inhibitor are pre-incubated at concentrations significantly above the Kd to ensure the formation of the inhibitor-kinase complex.

  • Jump Dilution: The pre-formed complex is rapidly diluted into a reaction mixture containing the kinase substrate and a high concentration of ATP. This dilution reduces the free inhibitor concentration to a level that minimizes rebinding.

  • Activity Measurement: The recovery of kinase activity is monitored over time by measuring the formation of the reaction product (e.g., ADP).

  • Data Analysis: The rate of activity recovery is fitted to a first-order equation to determine the dissociation rate constant (koff), from which the residence time (τ = 1/koff) is calculated.

Conclusion

The comparison between this compound and eFT508 (tomivosertib) underscores the importance of considering target residence time in addition to traditional metrics like IC50 or Kd. The significantly longer target residence time of this compound for both MNK1 and MNK2 suggests a more durable inhibition of these kinases. This prolonged target engagement may offer a therapeutic advantage by sustaining the desired pharmacological effect even as the systemic concentration of the drug decreases. For researchers in drug development, these findings highlight the potential of optimizing inhibitor kinetics to enhance therapeutic outcomes. Further investigation into the in vivo consequences of this difference in target residence time is warranted to fully understand its clinical implications.

References

Dual-Targeting Mechanism of HSND80: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HSND80 has emerged as a potent, orally bioavailable small molecule inhibitor demonstrating a dual-targeting mechanism against two key kinases in oncogenic signaling pathways: Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) and p70 ribosomal S6 kinase (p70S6K). This guide provides a comparative analysis of this compound's performance against other relevant inhibitors, supported by available experimental data, to validate its dual-targeting mechanism and therapeutic potential, particularly in aggressive cancers such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).

Executive Summary

This compound distinguishes itself by concurrently inhibiting two distinct signaling pathways implicated in tumor growth, proliferation, and survival. While numerous inhibitors target individual components of these pathways, this compound's dual action offers a potentially more effective strategy to overcome resistance mechanisms and enhance anti-tumor efficacy. This guide presents a comprehensive overview of the in vitro and in vivo data supporting the dual-targeting action of this compound, alongside a comparison with selective MNK inhibitors and other dual-target inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibition and Cellular Potency
Compound NameTarget(s)Kd (nM)IC50 (nM)Target Residence Time (τ)Key Cellular IC50 (nM)
This compound MNK1/2, p70S6K MNK1: 44, MNK2: 4[1]MNK1/2: Not explicitly statedMNK1: 45 min, MNK2: 58 min[2]MDA-MB-231 (TNBC): 8.8, NCI-H226 (NSCLC): 29.5[1]
eFT508 (Tomivosertib)MNK1/2Not availableMNK1: 2.4, MNK2: 1[3]MNK1: 1 min, MNK2: 5 min[2]Not available in provided search results
M2698p70S6K, AktNot availablep70S6K: 1, Akt1: 1, Akt3: 1[4][5]Not availableMDA-MB-468 (TNBC): 20-8500[5]

Note: A direct enzymatic IC50 value for this compound against p70S6K is not publicly available. The dual-targeting mechanism is validated through the observed reduction of phosphorylation of its downstream targets.[2]

Table 2: In Vivo Efficacy of this compound and Comparators
Compound NameCancer ModelDosing RegimenOutcome
This compound Syngeneic NSCLC Mouse Model15 and 30 mg/kg, oral, 5 days on/2 days off[1]Reduction in tumor volume[1][2]
M2698MDA-MB-468 (TNBC) Xenograft10, 20, 30 mg/kg/day, oralDose-dependent tumor growth inhibition; regression at 30 mg/kg[4][6]

Note: Specific percentage of tumor growth inhibition for this compound is not detailed in the available literature.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting two critical nodes in cell signaling pathways that are frequently dysregulated in cancer.

HSND80_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 This compound Targets cluster_2 Downstream Effectors cluster_3 Cellular Response Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR MNK1/2 MNK1/2 Ras/Raf/MEK/ERK->MNK1/2 p70S6K p70S6K PI3K/Akt/mTOR->p70S6K p-eIF4E p-eIF4E MNK1/2->p-eIF4E Phosphorylation p-S6 p-S6 p70S6K->p-S6 Phosphorylation p-eIF4B p-eIF4B p70S6K->p-eIF4B Phosphorylation Protein Synthesis Protein Synthesis p-eIF4E->Protein Synthesis p-S6->Protein Synthesis p-eIF4B->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->MNK1/2 Inhibition This compound->p70S6K Inhibition Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound (this compound) Start->Prepare Reagents Reaction Incubation Incubate Kinase, Substrate, and Compound Prepare Reagents->Reaction Incubation Initiate Reaction Add ATP to Start Reaction Reaction Incubation->Initiate Reaction Stop Reaction Stop Reaction after Defined Time Initiate Reaction->Stop Reaction Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Stop Reaction->Detection Data Analysis Calculate IC50 Value Detection->Data Analysis End End Data Analysis->End Western_Blot_Workflow Start Start Cell Culture & Treatment Culture MDA-MB-231 cells and treat with this compound Start->Cell Culture & Treatment Protein Extraction Lyse cells and quantify protein concentration Cell Culture & Treatment->Protein Extraction SDS-PAGE Separate proteins by size using SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Transfer proteins to a PVDF membrane SDS-PAGE->Protein Transfer Blocking Block non-specific binding sites Protein Transfer->Blocking Primary Antibody Incubation Incubate with primary antibodies (p-eIF4E, p-S6, etc.) Blocking->Primary Antibody Incubation Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody Primary Antibody Incubation->Secondary Antibody Incubation Detection Detect signal using chemiluminescence Secondary Antibody Incubation->Detection Analysis Quantify band intensity Detection->Analysis End End Analysis->End

References

Comparative Analysis of HSND80's Activity in Different Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the preclinical activity of HSND80, a novel dual inhibitor of MAP kinase-interacting kinases (MNK) and p70S6 kinase (p70S6K), across various cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an orally active, potent dual inhibitor of MNK1/2 and p70S6K. Preclinical data demonstrates significant anti-tumor activity in non-small cell lung cancer (NSCLC) and breast cancer models. Its mechanism of action involves the inhibition of key downstream effectors of the MNK and mTOR signaling pathways, leading to reduced cell proliferation and tumor growth. This guide presents a comparative analysis of this compound's efficacy, offering a valuable resource for researchers investigating novel cancer therapeutics. At present, published data on the activity of this compound is primarily focused on NSCLC and breast cancer, with no specific studies identified for leukemia or glioblastoma. To provide a broader context, this guide includes comparative data for another MNK1/2 inhibitor, tomivosertib (B560178) (eFT508), in leukemia.

Data Presentation: In Vitro Activity of this compound

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.

Cancer TypeCell LineIC50 (nM)[1]
Breast Cancer
Triple-NegativeMDA-MB-2318.8
Triple-NegativeMDA-MB-46818.3
Triple-Negative (Murine)4T10.93
Luminal AMCF-718.5
Luminal AT47D84.2
Non-Small Cell Lung Cancer
HOP-9227
NCI-H22629.5
NCI-H52231.6
EKVX38
NCI-H322M57.5
A54979.4
NCI-H23107.2
NCI-H460107.2
HOP-62144.5
Murine Lung Cancer
KLN205360

Comparative Analysis with Other MNK/p70S6K Inhibitors

This compound demonstrates a longer target residence time against MNK1 (45 minutes) and MNK2 (58 minutes) compared to tomivosertib (eFT508), another MNK1/2 inhibitor (1 minute and 5 minutes, respectively). This prolonged engagement with its target may contribute to its potent anti-tumor activity.

While no data is currently available for this compound in leukemia, the MNK1/2 inhibitor tomivosertib has shown efficacy in acute myeloid leukemia (AML) cell lines, with IC50 values of 2.4 nM for MNK1 and 1 nM for MNK2.[2] Treatment with tomivosertib in AML cells led to the abrogation of eIF4E phosphorylation, a downstream target of MNK.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

HSND80_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates p_eIF4E p-eIF4E eIF4E->p_eIF4E Translation Protein Translation (Oncogenic Proteins) p_eIF4E->Translation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 phosphorylates eIF4B eIF4B p70S6K->eIF4B phosphorylates p_S6 p-S6 S6->p_S6 p_S6->Translation p_eIF4B p-eIF4B eIF4B->p_eIF4B p_eIF4B->Translation This compound This compound This compound->MNK inhibits This compound->p70S6K inhibits Cell_Proliferation Cancer Cell Proliferation Translation->Cell_Proliferation promotes

Caption: Signaling pathway targeted by this compound.

HSND80_Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cancer Cell Lines (NSCLC, Breast) HSND80_Treatment This compound Treatment (Dose-Response) Cell_Culture->HSND80_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) HSND80_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-eIF4E, p-S6, p-eIF4B) HSND80_Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Mechanism_Confirmation Mechanism Confirmation Western_Blot->Mechanism_Confirmation Animal_Model Syngeneic Mouse Model (e.g., NSCLC) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation HSND80_Administration Oral Administration of this compound (e.g., 15 & 30 mg/kg) Tumor_Implantation->HSND80_Administration Tumor_Measurement Tumor Volume Measurement HSND80_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings. The following are generalized protocols based on standard laboratory procedures for the types of experiments conducted to evaluate this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphoprotein Levels
  • Cell Lysis: Cells are treated with this compound at various concentrations for a specified time (e.g., 4 hours). Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies specific for phosphorylated eIF4E (Ser209), phosphorylated S6 (Ser235/236), phosphorylated eIF4B (Ser422), and their total protein counterparts.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the phosphoprotein bands is normalized to the corresponding total protein bands to determine the relative level of phosphorylation.

In Vivo Tumor Xenograft Study
  • Animal Model: DBA/2 mice are used for the syngeneic NSCLC model.

  • Tumor Cell Implantation: KLN205 murine lung cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at doses of 15 mg/kg and 30 mg/kg, five days a week with two days off, for a total of 15 days.[1] The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

Conclusion

This compound is a promising dual MNK/p70S6K inhibitor with potent in vitro and in vivo activity against non-small cell lung and breast cancer models. Its favorable pharmacological profile, including oral bioavailability and extended target residence time, warrants further investigation. Future studies are needed to explore the efficacy of this compound in other cancer types, such as leukemia and glioblastoma, and to identify potential predictive biomarkers for patient stratification. This guide provides a foundational overview for researchers interested in the continued development of this compound as a potential cancer therapeutic.

References

Assessing the Selectivity Profile of HSND80 Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative assessment of the kinase inhibitor HSND80 against other known inhibitors, focusing on its selectivity profile. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound for research and preclinical development.

This compound is a novel morpholino nicotinamide (B372718) analog of ponatinib (B1185) and has been identified as a potent dual inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2) and p70S6 kinase (p70S6K).[1] These kinases are crucial components of signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. This guide compares the available data for this compound with its parent compound, ponatinib, and another MNK inhibitor, tomivosertib (B560178) (eFT508).

Comparative Inhibitory Activity

While a comprehensive high-throughput kinase panel screening for this compound is not publicly available, this section summarizes the reported inhibitory concentrations (IC50) against its primary targets and compares them with ponatinib and tomivosertib.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
This compound MNK1, MNK2, p70S6KData not publicly available[1]
Ponatinib BCR-ABL (wild-type and mutants)0.37 - 2[2]
FGFR, VEGFR, PDGFR, Src, KIT, RET0.1 - 20[3]
Tomivosertib (eFT508) MNK11 - 2.4[4][5][6]
MNK21 - 2[4][5][6]

Note: The lack of a broad kinase selectivity panel for this compound is a current data gap. Ponatinib is known to be a multi-kinase inhibitor.[3] Tomivosertib is reported to be a highly selective MNK1/2 inhibitor.[4][5]

Experimental Protocols

To facilitate the independent evaluation of this compound and other kinase inhibitors, a detailed protocol for a common biochemical kinase inhibition assay is provided below. This luminescence-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human MNK1, MNK2, or p70S6K)

  • Kinase-specific substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate. Include control wells with DMSO only (no inhibitor control) and wells without enzyme (background control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add 2 µL of the master mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Gently mix the contents of the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_upstream Upstream Signaling cluster_target Target Kinases cluster_downstream Downstream Effectors & Cellular Response GrowthFactors Growth Factors, Cytokines, Stress RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK p38 p38 MAPK GrowthFactors->p38 Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK p38->MNK PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E eIF4E MNK->eIF4E S6 Ribosomal Protein S6 p70S6K->S6 Translation mRNA Translation (Protein Synthesis) eIF4E->Translation S6->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation This compound This compound This compound->MNK This compound->p70S6K

Caption: Simplified signaling pathway of MNK and p70S6K.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Dispense this compound & Controls to Plate A->C B Prepare Kinase/ Substrate Master Mix D Add Kinase/ Substrate Mix B->D C->D E Initiate with ATP & Incubate D->E F Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) E->F G Generate Luminescence (Kinase Detection Reagent) F->G H Read Luminescence G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for the kinase inhibition assay.

References

Benchmarking the Safety Profile of HSND80 Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of HSND80, a novel dual inhibitor of MAP kinase-interacting kinases (MNK) and p70 ribosomal S6 kinase (p70S6K), against other selected kinase inhibitors. The objective is to offer a clear, data-driven benchmark for researchers and drug development professionals evaluating the therapeutic potential of this compound. This document summarizes available preclinical safety and toxicology data, outlines relevant experimental methodologies, and visualizes key cellular pathways and experimental workflows.

Executive Summary

This compound is a promising anti-cancer agent that targets both the MNK and p70S6K signaling pathways, which are implicated in tumor growth and survival.[1] Preclinical studies have demonstrated its in vivo efficacy in reducing tumor volume in mouse models of non-small cell lung cancer.[2] An initial hERG safety analysis has indicated that this compound possesses suitable drug-like properties, a critical consideration for avoiding cardiotoxicity.[3] However, detailed quantitative data on its safety profile, such as a specific hERG IC50 value and in vivo maximum tolerated dose (MTD), are not yet publicly available.

This guide places the known safety characteristics of this compound in the context of other kinase inhibitors targeting similar pathways, including the MNK inhibitor Tomivosertib (eFT508) and the p70S6K inhibitors LY2584702 and PF-4708671. While direct preclinical comparisons are limited by the availability of data, this guide synthesizes the existing information to provide a useful benchmark.

Comparative Safety and Toxicology Data

The following table summarizes the available preclinical and clinical safety data for this compound and selected comparator kinase inhibitors. It is important to note that direct comparison of MTD values should be done with caution due to differences in experimental designs and species.

CompoundTarget(s)hERG IC50Maximum Tolerated Dose (MTD) / Observed Safe DoseKey Adverse Events / Toxicities
This compound MNK/p70S6KData not publicly available (indicated as having "suitable drug-like properties")[3]Data not publicly available. Effective in vivo doses of 15 and 30 mg/kg (oral) have been reported in mouse models.[2]Data not publicly available.
Tomivosertib (eFT508) MNK1/MNK2Data not publicly availableIn humans (Phase I/II trials), the recommended Phase 2 dose is 200 mg twice daily.[4][5]Generally well-tolerated. Most common adverse events are mild to moderate and include nausea, vomiting, dyspepsia, and fatigue.[6]
LY2584702 p70S6KData not publicly availableIn humans (Phase I trial), the MTD was determined to be 75 mg twice daily or 100 mg once daily.[7] Preclinical efficacy was observed at 2.5 and 12.5 mg/kg twice daily in mouse xenograft models.[2]Dose-limiting toxicities in humans included vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[7]
PF-4708671 p70S6K1Data not publicly availableUsed in in vivo cancer research in mice at doses of 50-60 mg/kg with no evidence of toxicity reported.[3]No significant toxicity reported in preclinical studies at effective doses.[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures relevant to the safety profiling of kinase inhibitors, the following diagrams are provided.

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6->Protein_Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK eIF4E eIF4E MNK->eIF4E Translation_Initiation Translation Initiation, Cell Survival eIF4E->Translation_Initiation This compound This compound This compound->p70S6K Inhibition This compound->MNK Inhibition

Caption: Dual inhibition of p70S6K and MNK signaling pathways by this compound.

G cluster_0 Preclinical In Vivo Toxicity Study Dose_Selection Dose Range Finding (e.g., OECD 420) MTD_Study Maximum Tolerated Dose (MTD) Determination Dose_Selection->MTD_Study Repeat_Dose Repeat-Dose Toxicity Study (e.g., OECD 407/408) MTD_Study->Repeat_Dose Data_Analysis Data Collection & Analysis (Clinical Observations, Pathology, Blood Chemistry) Repeat_Dose->Data_Analysis Safety_Profile Establish Safety Profile Data_Analysis->Safety_Profile

Caption: General workflow for a preclinical in vivo toxicity study.

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment and comparison of the safety profiles of kinase inhibitors. The following sections outline the standard methodologies for key safety and toxicology assays.

In Vitro hERG Safety Assay (Automated Patch Clamp)

Objective: To determine the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiac arrhythmia risk.

Methodology:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are harvested and prepared as a single-cell suspension in an appropriate extracellular solution.

  • Automated Patch Clamp: An automated patch-clamp system is used to establish whole-cell patch-clamp recordings from multiple cells in parallel.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: The test compound (e.g., this compound) is applied at multiple concentrations to the cells. A vehicle control and a known hERG inhibitor (positive control) are also tested.

  • Data Acquisition and Analysis: The hERG current is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

In Vivo Acute and Repeat-Dose Toxicity Studies (Rodent Model)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following single and repeated administration of a test compound. These studies are typically conducted in compliance with OECD (Organisation for Economic Co-operation and Development) guidelines.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a single sex are used.

  • Dose Formulation: The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage).

  • Dose Range-Finding Study (e.g., OECD Guideline 420): A preliminary study is conducted to determine a range of doses for the main study. This typically involves administering single doses to a small number of animals and observing them for signs of toxicity and mortality.

  • Maximum Tolerated Dose (MTD) Study: Based on the dose-ranging study, a series of doses are administered to groups of animals. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 10% loss of body weight) that would preclude a longer-term study.

  • Repeat-Dose Toxicity Study (e.g., OECD Guideline 407 - 28-day study; OECD Guideline 408 - 90-day study): The test compound is administered daily to several groups of animals at different dose levels (including a control group receiving the vehicle) for a specified period.

  • Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross pathological changes. Tissues are collected and preserved for histopathological examination.

  • Data Analysis: The data from all groups are statistically analyzed to identify any dose-dependent toxic effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

This compound, as a dual MNK/p70S6K inhibitor, presents a novel approach to cancer therapy. While early indicators suggest a favorable safety profile, particularly concerning hERG liability, a comprehensive, quantitative preclinical safety dataset is not yet publicly available. This guide provides a framework for interpreting the currently available information and for benchmarking this compound against other kinase inhibitors as more data emerges. The provided experimental protocols offer a standardized approach for generating the necessary safety and toxicology data to further characterize the therapeutic potential of this compound. Future research should focus on conducting definitive in vivo toxicology studies and detailed safety pharmacology assessments to establish a complete safety profile for this promising compound.

References

Validating the Downstream Signaling of HSND80: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the downstream signaling effects of HSND80, a potent dual inhibitor of MAP kinase-interacting kinases (MNK) and p70S6 kinase (p70S6K).[1][2] By comparing the effects of this compound treatment with data from genetic knockout models of its targets, researchers can rigorously confirm its mechanism of action and on-target effects.

This compound has demonstrated efficacy in reducing tumor volumes in non-small cell lung cancer (NSCLC) and shows potent activity against triple-negative breast cancer (TNBC) cell lines.[1] Its proposed mechanism involves the inhibition of MNK and p70S6K, leading to reduced phosphorylation of their respective downstream targets, such as eIF4E, eIF4B, and S6.[1]

The MNK/p70S6K Signaling Axis

The signaling pathway targeted by this compound is central to cell growth, proliferation, and survival. The diagram below illustrates the key components and the points of inhibition by this compound.

HSND80_Signaling_Pathway RTK RTK / GPCR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E p-eIF4E MNK->eIF4E Proliferation Protein Synthesis Cell Proliferation Survival eIF4E->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 p-S6 p70S6K->S6 eIF4B p-eIF4B p70S6K->eIF4B S6->Proliferation eIF4B->Proliferation This compound This compound This compound->MNK This compound->p70S6K

This compound inhibits MNK and p70S6K signaling pathways.

Comparative Analysis: this compound Treatment vs. MNK1/2 Knockout

To validate that the effects of this compound are directly due to the inhibition of its targets, a comparison with a genetic knockout model is the gold standard. Here, we compare the reported effects of this compound with the expected outcomes from a dual MNK1/2 knockout (KO) cell line.

Data Summary: Downstream Protein Phosphorylation

This table summarizes the expected comparative results from a Western blot analysis measuring key downstream targets.

Condition p-eIF4E (S209) Level p-S6 (S235/236) Level p-eIF4B (S422) Level Total Protein Levels
Wild-Type (WT) + Vehicle 100%100%100%Unchanged
Wild-Type (WT) + this compound ↓↓↓ (Reduced)↓↓↓ (Reduced)↓↓↓ (Reduced)Unchanged
MNK1/2 DKO + Vehicle ↓↓↓ (Reduced)~ (No Change)~ (No Change)Unchanged
p70S6K KO + Vehicle ~ (No Change)↓↓↓ (Reduced)↓↓↓ (Reduced)Unchanged

Data are hypothetical and represent expected outcomes for validation purposes.

Data Summary: Cellular Phenotypes

This table compares the expected functional outcomes of this compound treatment and genetic knockout.

Condition Cell Proliferation Rate Rate of Apoptosis Tumor Growth in Xenograft Model
Wild-Type (WT) + Vehicle BaselineBaselineBaseline
Wild-Type (WT) + this compound DecreasedIncreasedDecreased
MNK1/2 DKO + Vehicle DecreasedIncreasedDecreased
p70S6K KO + Vehicle DecreasedIncreasedDecreased

Data are hypothetical and represent expected outcomes for validation purposes.

Experimental Workflow for Validation

The following workflow outlines the key steps to validate the on-target effects of this compound using a knockout model system.

Experimental_Workflow cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells start Start: Cancer Cell Line (e.g., MDA-MB-231) crispr Generate Knockout (KO) Line (e.g., MNK1/2 DKO via CRISPR-Cas9) start->crispr validate_ko Validate Knockout (Sequencing & Western Blot) crispr->validate_ko wt_vehicle Treat with Vehicle validate_ko->wt_vehicle wt_this compound Treat with this compound validate_ko->wt_this compound ko_vehicle Treat with Vehicle validate_ko->ko_vehicle analysis Perform Downstream Assays wt_vehicle->analysis wt_this compound->analysis ko_vehicle->analysis western Western Blot (p-eIF4E, p-S6) analysis->western proliferation Proliferation Assay (e.g., MTT, IncuCyte) analysis->proliferation apoptosis Apoptosis Assay (e.g., Caspase Glo) analysis->apoptosis comparison Compare Results: WT+this compound vs. KO+Vehicle western->comparison proliferation->comparison apoptosis->comparison

Workflow for validating this compound effects with knockout models.

Experimental Protocols

Generation of MNK1/2 Dual Knockout (DKO) Cell Line via CRISPR-Cas9
  • Cell Line: MDA-MB-231 (or other relevant cancer cell line).

  • gRNA Design: Design two gRNAs targeting the exons of MAPK1 (MNK1) and MAPK2 (MNK2) using a validated online tool.

  • Vector: Clone gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Introduce the gRNA/Cas9 constructs into the cells using lipid-based transfection or lentiviral transduction.

  • Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.

  • Validation: Expand clones and validate knockout by:

    • Sanger Sequencing: To confirm frameshift mutations in the target loci.

    • Western Blot: To confirm the absence of MNK1 and MNK2 protein expression.

Western Blot Analysis
  • Cell Treatment: Plate Wild-Type (WT) and MNK1/2 DKO cells. Treat WT cells with either vehicle (DMSO) or a predetermined concentration of this compound (e.g., 1 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

    • Rabbit anti-phospho-eIF4E (Ser209)

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-phospho-eIF4B (Ser422)

    • Mouse anti-β-Actin (loading control)

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Proliferation (MTT) Assay
  • Plating: Seed 5,000 cells (WT and MNK1/2 DKO) per well in a 96-well plate.

  • Treatment: For WT cells, add media containing either vehicle or varying concentrations of this compound. For DKO cells, add standard media.

  • Incubation: Culture for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

References

Safety Operating Guide

Personal protective equipment for handling HSND80

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of HSND80, a dual MNK/p70S6K inhibitor. Given the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent, research-grade small molecule kinase inhibitors. This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound, which should be treated as a potentially hazardous substance. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) should be worn and changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat is recommended. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: A standard laboratory coat should be worn. - Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves are required. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work involving the compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended. - Eye Protection: Chemical splash goggles should be worn. - Lab Coat: A standard laboratory coat should be worn.

Operational and Disposal Plans

A clear and systematic operational plan is essential for the safe management of this compound in the laboratory. This includes proper handling, storage, and disposal procedures to minimize exposure and prevent contamination.

Safety and Logistical Information
AspectProcedure
Receiving and Storage - Upon receipt, inspect the container for any damage or leakage. - Confirm the recommended storage conditions on the product vial or datasheet (typically -20°C for solid compounds). - Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Experimental Use - Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory. - Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1] - Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use. - Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Cleanup - Evacuate the area and prevent entry. - Wear appropriate PPE as outlined for waste disposal. - For solid spills, gently cover with an absorbent material to avoid raising dust. - For liquid spills, absorb with an inert material (e.g., vermiculite, sand). - Collect all contaminated materials into a sealed, labeled hazardous waste container. - Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[1]
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]
Contaminated Sharps Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

Experimental Workflow

The following diagram outlines a general workflow for the safe handling of this compound from receipt to disposal.

G General Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store at Recommended Temperature Inspect->Store Weigh Weigh Solid in Fume Hood Store->Weigh Transport to Designated Area Prepare Prepare Stock Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid Contaminated Disposables CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Unused Solutions Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Caption: A general workflow for the safe handling of this compound.

Signaling Pathway Inhibition

This compound is an inhibitor of MNK (MAP kinase-interacting kinases) and p70S6K (70 kDa ribosomal protein S6 kinase). These kinases are components of critical cellular signaling pathways that regulate protein synthesis and cell growth. The simplified diagram below illustrates the points of inhibition by this compound.

G This compound Inhibition of MNK and p70S6K Signaling cluster_upstream Upstream Signaling cluster_kinases Target Kinases cluster_downstream Downstream Effectors cluster_cellular Cellular Processes MAPK MAPK Pathway MNK MNK1/2 MAPK->MNK mTORC1 mTORC1 Pathway p70S6K p70S6K mTORC1->p70S6K eIF4E eIF4E MNK->eIF4E S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis S6->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->MNK This compound->p70S6K

Caption: this compound inhibits MNK and p70S6K signaling pathways.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.